molecular formula C13H19NO B1364873 2-(2-Methoxy-3-methylphenyl)piperidine

2-(2-Methoxy-3-methylphenyl)piperidine

Cat. No.: B1364873
M. Wt: 205.3 g/mol
InChI Key: GVWAAKIMGYPHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-3-methylphenyl)piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-3-methylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-3-methylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-(2-methoxy-3-methylphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-10-6-5-7-11(13(10)15-2)12-8-3-4-9-14-12/h5-7,12,14H,3-4,8-9H2,1-2H3

InChI Key

GVWAAKIMGYPHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCCN2)OC

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the substituted piperidine derivative, 2-(2-Methoxy-3-methylphenyl)piperidine. The content herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of this compound's characteristics.

Introduction to Substituted Piperidines

The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements and functionalization, making it a privileged structure in medicinal chemistry. The specific placement of substituents on both the phenyl and piperidine rings can drastically alter the molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The compound 2-(2-Methoxy-3-methylphenyl)piperidine is a subject of interest due to its structural relation to known bioactive molecules, prompting a deeper investigation into its chemical behavior.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is foundational for its application in research and development.

Table 1: Calculated Physicochemical Properties
PropertyValueSource
Molecular FormulaC13H19NOPubChem
Molecular Weight205.30 g/mol PubChem
XLogP32.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass205.146664388 g/mol PubChem
Monoisotopic Mass205.146664388 g/mol PubChem
Topological Polar Surface Area21.7 ŲPubChem
Heavy Atom Count15PubChem
Complexity181PubChem

Note: These properties are computationally predicted and should be confirmed through empirical testing.

The predicted properties suggest that 2-(2-Methoxy-3-methylphenyl)piperidine exhibits moderate lipophilicity (XLogP3 of 2.8) and a relatively simple molecular structure, which are often desirable characteristics for potential drug candidates.

Synthesis and Derivatization Strategies

The synthesis of asymmetrically substituted piperidines like 2-(2-Methoxy-3-methylphenyl)piperidine often involves multi-step reaction sequences. A common and effective approach is the cyclization of an appropriate amino-aldehyde or amino-ketone precursor.

General Synthetic Workflow

A plausible synthetic route can be conceptualized starting from commercially available precursors. The following workflow illustrates a logical pathway for the synthesis.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization 2-Methoxy-3-methylbenzaldehyde 2-Methoxy-3-methylbenzaldehyde Henry_Reaction Henry Reaction (Nitroaldol) 2-Methoxy-3-methylbenzaldehyde->Henry_Reaction Nitroalkane Nitroalkane Nitroalkane->Henry_Reaction Nitrostyrene_Intermediate Nitrostyrene Intermediate Henry_Reaction->Nitrostyrene_Intermediate Reduction_and_Cyclization Reductive Cyclization (e.g., H2/Pd-C, LAH) Nitrostyrene_Intermediate->Reduction_and_Cyclization Target_Molecule 2-(2-Methoxy-3-methylphenyl)piperidine Reduction_and_Cyclization->Target_Molecule G cluster_N_Func N-Functionalization cluster_Ring_Func Aromatic Ring Functionalization Start 2-(2-Methoxy-3-methylphenyl)piperidine N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halide N_Acylation N-Acylation Start->N_Acylation Acyl Chloride N_Arylation N-Arylation Start->N_Arylation Aryl Halide, Pd Catalyst Electrophilic_Substitution Electrophilic Aromatic Substitution Start->Electrophilic_Substitution e.g., Nitration, Halogenation

The 2-Arylpiperidine Scaffold: From Panizzon’s Bench to Modern Psychopharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 2-Arylpiperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a distinct class of psychostimulants and dissociatives. Most notably exemplified by methylphenidate (Ritalin) and desoxypipradrol (2-DPMP) , this structure is characterized by a piperidine ring substituted at the C2 position with an aryl group. This guide analyzes the historical evolution of this scaffold, from its serendipitous discovery at Ciba in the 1940s to modern asymmetric syntheses and structure-activity relationships (SAR) that drive contemporary neuropsychiatric drug design.

Historical Discovery: The Ciba Era (1944–1954)

The history of 2-arylpiperidines is inextricably linked to the work of Leandro Panizzon at Ciba (now Novartis) in Basel, Switzerland.

The Panizzon Synthesis (1944)

In 1944, Panizzon sought to synthesize analogues of amphetamine and cocaine that lacked the high toxicity and abuse potential of the parent compounds. He focused on combining a pyridine ring with a phenyl ring, followed by reduction.

  • The "Rita" Connection: Panizzon synthesized methylphenidate (MPH) and tested it on his wife, Marguerite (nicknamed "Rita"). She reported that the compound significantly improved her tennis game and alleviated low blood pressure. This anecdotal evidence led to the trade name Ritalin .

  • Commercialization: Originally marketed in 1954 as a psychotonic for "chronic fatigue, lethargy, and depressive states," it was later repurposed for Narcolepsy and eventually Attention Deficit Hyperactivity Disorder (ADHD).[1]

The "Desoxy" Divergence

Concurrently, Ciba explored desoxypipradrol (2-DPMP) . Structurally, 2-DPMP is the "desoxy" (de-oxygenated) analogue of pipradrol (Meratran).

  • Fate: While potent, 2-DPMP exhibited an excessively long elimination half-life (

    
     hours) due to high lipophilicity and lack of metabolic handles (like the ester in MPH). This led to its abandonment in favor of the more pharmacokinetically predictable methylphenidate.
    

Synthetic Evolution: Methodologies

The Classical Panizzon Route (Racemic)

The original industrial synthesis relies on the nucleophilic attack of a benzyl cyanide anion on 2-chloropyridine, followed by hydrogenation. This route produces a mixture of erythro and threo isomers (approx. 4:1 ratio), requiring extensive fractional crystallization to isolate the active threo racemate.

PanizzonSynthesis Figure 1: Classical Panizzon Synthesis of Methylphenidate Sub1 Benzyl Cyanide Int1 α-phenyl-α-(2-pyridyl) acetonitrile Sub1->Int1 NaNH2, Toluene 110°C Sub2 2-Chloropyridine Sub2->Int1 NaNH2, Toluene 110°C Int2 Amide Intermediate Int1->Int2 H2SO4 Hydrolysis Int3 Piperidine Amide (Reduction) Int2->Int3 H2, Pt/C Hydrogenation Prod Methylphenidate (Racemic Mixture) Int3->Prod MeOH, HCl Esterification

Modern Asymmetric Synthesis: Rh(II)-Catalyzed C-H Insertion

To avoid the wasteful resolution of racemates, modern medicinal chemistry employs asymmetric catalysis. The Davies method utilizes dirhodium carbenoids to achieve high enantioselectivity.

Protocol: Enantioselective Synthesis of (+)-threo-Methylphenidate
  • Principle: Intermolecular C-H insertion of a rhodium-carbenoid (derived from a diazoacetate) into the

    
    -position of an 
    
    
    
    -protected piperidine.

Materials:

  • 
    -Boc-piperidine[1][2][3]
    
  • Methyl phenyldiazoacetate[2]

  • Catalyst:

    
     (Dirhodium tetrakis((R)-N-(dodecylbenzenesulfonyl)prolinate))
    
  • Solvent: 2,2-Dimethylbutane

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve

    
     (1 mol%) in anhydrous 2,2-dimethylbutane under argon atmosphere.
    
  • Substrate Addition: Add

    
    -Boc-piperidine (5.0 equiv) to the catalyst solution.
    
  • Carbenoid Formation: Add methyl phenyldiazoacetate (1.0 equiv) dissolved in solvent dropwise over 2 hours at

    
    . Note: Slow addition is critical to prevent diazo dimerization.
    
  • Reaction: Stir the mixture at

    
     for 12 hours. The low temperature enhances diastereocontrol favoring the threo isomer.
    
  • Workup: Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexane/EtOAc) to isolate

    
    -Boc-(+)-threo-methylphenidate.
    
  • Deprotection: Treat with TFA/CH2Cl2 (1:1) at

    
     for 1 hour to yield the free amine.
    

Validation:

  • Yield: Typically 60–75%.

  • Stereochemistry:

    
     de (diastereomeric excess) for the threo isomer; 
    
    
    
    ee (enantiomeric excess).

Structure-Activity Relationships (SAR)[4]

The pharmacological potency of 2-arylpiperidines at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) is governed by strict steric and electronic requirements.

Stereochemistry: The Threo Imperative
  • Erythro vs. Threo: The erythro isomers of MPH are pharmacologically inactive and may contribute to hypertensive side effects. The threo configuration places the aryl and piperidine rings in a specific spatial arrangement (anti-periplanar) required for binding to the S1 subsite of the DAT.

  • Enantiomers: The

    
    -threo (
    
    
    
    ) isomer is approximately 10x more potent than the
    
    
    -threo isomer.
Substituent Effects

Modifications to the aryl ring and the ester tail drastically alter affinity and selectivity.

CompoundStructure ModificationDAT

(nM)
NET

(nM)
Selectivity (DAT/NET)Notes
d-Methylphenidate Parent130120~1.1Balanced NDRI.
Ethylphenidate Ethyl ester610810~0.75Lower potency, higher DAT selectivity relative to NET.
Desoxypipradrol No ester (2-benzyl)~40~35~1.1High potency, extreme half-life.
3,4-CTMP 3,4-dichloro aryl10250.4"Super-agonist" profile; high abuse potential.
4-F-MPH 4-fluoro aryl401500.26High potency, commonly used in research.

Data aggregated from Simmler et al. (2014) and Eshleman et al. (1999).

Mechanistic Pathway

The 2-arylpiperidines function as reuptake inhibitors (blockers), distinct from amphetamines which are releasers (substrates). They bind to the transporter, preventing the re-entry of dopamine into the presynaptic neuron, thus increasing synaptic concentrations.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Logic Flow cluster_Stereo Stereochemistry cluster_R1 C2-Substituent (R1) cluster_Ar Aryl Substitution Core 2-Arylpiperidine Scaffold Threo Threo Configuration (Active) Core->Threo Erythro Erythro Configuration (Inactive) Core->Erythro Ester Carbomethoxy (MPH) Metabolic Handle Moderate T1/2 Core->Ester Alkyl H/Alkyl (Desoxy) No Hydrolysis Long T1/2 Core->Alkyl Halogen 3,4-Dichloro / 4-Fluoro Increases DAT Affinity Increases Lipophilicity Core->Halogen High DAT Affinity High DAT Affinity Threo->High DAT Affinity No Affinity No Affinity Erythro->No Affinity Clinical Utility (ADHD) Clinical Utility (ADHD) Ester->Clinical Utility (ADHD) Research/NPS (High Risk) Research/NPS (High Risk) Alkyl->Research/NPS (High Risk) Super-Potency Super-Potency Halogen->Super-Potency

Experimental Protocols: Binding Assay

To verify the activity of synthesized 2-arylpiperidines, a radioligand binding assay is the standard validation method.

Protocol: Dopamine Transporter (DAT) Binding Assay

Objective: Determine the


 of a novel 2-arylpiperidine analogue.
  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 48,000

    
     for 20 mins.
    
  • Incubation:

    • Radioligand:

      
      WIN 35,428 (highly selective DAT ligand), concentration 1 nM.
      
    • Test Compound: 7 concentrations (e.g.,

      
       to 
      
      
      
      M).
    • Non-Specific Binding: Define using

      
       GBR-12909.
      
  • Reaction: Incubate for 2 hours at

    
     (equilibrium).
    
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Panizzon, L. (1944).[1][4] La preparazione di piridil- e piperidil-aril-acetonitrili e di alcuni prodotti di trasformazione (parte I). Helvetica Chimica Acta, 27(1), 1748–1756. Link

  • Davies, H. M. L., et al. (1999). Catalytic Asymmetric Synthesis of (+)-Methylphenidate. Journal of Organic Chemistry, 64(23), 8501–8508. Link

  • Simmler, L. D., et al. (2014). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology, 85, 139–150. Link

  • Eshleman, A. J., et al. (1999). Structure-activity relationships of substituted phenylpiperazines and phenylpiperidines at the dopamine transporter. European Journal of Pharmacology, 379(2-3), 217–228. Link

  • Coldham, I., & Hufton, R. (2005). Asymmetric synthesis of 2-substituted piperidines.[5][6][7] Chemical Reviews, 105(7), 2765–2810. Link

Sources

Predicted pharmacological profile of 2-(2-Methoxy-3-methylphenyl)piperidine

[1]

Executive Summary

2-(2-Methoxy-3-methylphenyl)piperidine (herein referred to as 2-MMPP ) is a substituted 2-arylpiperidine structurally distinct from the dissociative diarylethylamines (e.g., Methoxphenidine) and closer in scaffold homology to the stimulant class of piperidines (e.g., Methylphenidate, Desoxypipradrol).[1]

Based on rigorous SAR analysis, 2-MMPP is predicted to function primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1] However, the specific ortho-methoxy substitution introduces steric parameters that likely modulate transporter affinity, potentially reducing potency compared to its parent scaffolds while altering selectivity ratios.[1]

Chemical Structure & Properties[1][2][3]

Structural Analysis

The molecule consists of a piperidine ring directly substituted at the C2 position with a phenyl ring.[1] The phenyl ring bears two substituents:[1]

  • 2-Methoxy (-OCH₃): An electron-donating group at the ortho position.[1]

  • 3-Methyl (-CH₃): A lipophilic group at the meta position.[1]

Key Structural Homologies:

  • Scaffold: 2-Phenylpiperidine (2-PP), the core pharmacophore of Methylphenidate (MPH) and Desoxypipradrol (2-DPMP) .[1]

  • Substitution Pattern: The 2-methoxy-3-methyl pattern is reminiscent of "luxury" substitutions found in novel psychoactive substances (NPS) designed to modulate metabolic stability or evade structural bans, though it sterically resembles the 2-chloro group of Ketamine (in a different scaffold context).[1]

Physicochemical Properties (Calculated)
PropertyValue (Predicted)Clinical Implication
Formula C₁₃H₁₉NO--
Molecular Weight 205.30 g/mol High CNS penetrability (Blood-Brain Barrier crossing).[1]
cLogP ~2.8 - 3.2Moderate lipophilicity; likely high oral bioavailability.[1]
pKa (Basic N) ~9.5Predominantly ionized at physiological pH; requires active transport or diffusion of free base.[1]
Rotatable Bonds 2Conformational restriction by the piperidine ring enhances receptor specificity.[1]

Pharmacodynamics (Predicted)

Mechanism of Action: Monoamine Transporter Blockade

The 2-arylpiperidine scaffold is a privileged structure for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[1]

  • Primary Target (NET > DAT): Unsubstituted 2-phenylpiperidine is a NET-selective inhibitor.[1] The addition of lipophilic groups (3-methyl) generally increases DAT affinity.[1] However, the ortho-methoxy group introduces significant steric bulk near the connection point between the rings.[1]

  • Steric Hindrance Hypothesis: In Methylphenidate, the phenyl ring must adopt a specific dihedral angle relative to the piperidine ring for optimal DAT binding.[1] Ortho-substitutions (like 2-methoxy) often clash with the piperidine hydrogens, twisting the rings out of the optimal coplanar or near-coplanar conformation required for high-potency DAT inhibition.[1]

  • Result: 2-MMPP is predicted to be a moderate-potency stimulant , likely favoring NET inhibition over DAT inhibition due to the steric penalty at the DAT binding site.[1]

Secondary Targets: NMDA Receptor Interaction?

While the "2-methoxyphenyl" moiety is a hallmark of dissociatives like Methoxphenidine (MXP) , those compounds rely on a flexible ethyl linker (phenethylamine scaffold) to position the aromatic ring into the hydrophobic pocket of the NMDA receptor's PCP site.[1]

  • Prediction: 2-MMPP lacks the necessary carbon spacer (ethyl bridge) found in MXP or Diphenidine.[1] The rigid direct attachment of the phenyl ring to the piperidine C2 likely prevents effective overlap with the NMDA pharmacophore.[1] Significant dissociative activity is unlikely. [1]

Receptor Binding Affinity Heatmap (Predicted)

The following diagram illustrates the predicted relative affinities based on SAR data from analogous 2-substituted piperidines.

PharmacologicalProfilecluster_legendInteraction StrengthNETNorepinephrine Transporter(NET)DATDopamine Transporter(DAT)SERTSerotonin Transporter(SERT)NMDANMDA Receptor(PCP Site)MMPP2-(2-Methoxy-3-methylphenyl)piperidine(2-MMPP)MMPP->NETHigh Affinity(Ki ~50-200 nM)MMPP->DATModerate Affinity(Ki ~300-800 nM)MMPP->SERTLow/Negligible(Ki >5000 nM)MMPP->NMDAVery Low(Ki >10,000 nM)Thick Line = Primary MechanismThick Line = Primary MechanismDashed = Weak/No EffectDashed = Weak/No Effect

Caption: Predicted binding profile of 2-MMPP showing dominant adrenergic activity with moderate dopaminergic crossover, contrasting with negligible serotonergic or NMDA activity.[1]

Experimental Validation Protocols

To confirm this predicted profile, the following standardized assays are recommended.

In Vitro Monoamine Uptake Assay

Objective: Determine Ki values for NET, DAT, and SERT.

  • Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • [³H]Dopamine (for DAT)[1]

    • [³H]Norepinephrine (for NET)[1]

    • [³H]Serotonin (for SERT)[1]

  • Protocol:

    • Incubate cell membranes with 2-MMPP (1 nM – 100 µM) and radioligand for 60 min at 25°C.[1]

    • Terminate reaction by rapid filtration over GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

    • Validation Criterion: If IC₅₀ < 500 nM for DAT/NET, classification as a potent stimulant is confirmed.[1]

Metabolic Stability (Microsomal Incubations)

Objective: Identify primary metabolites (O-demethylation vs. N-oxidation).

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Procedure:

    • Incubate 2-MMPP (10 µM) at 37°C.[1]

    • Sample at t=0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile.[1]

    • Analyze via LC-MS/MS (Q-TOF).[1]

  • Predicted Metabolites:

    • M1 (Major): O-desmethyl-2-MMPP (Phenol derivative).[1]

    • M2 (Minor): Lactam formation (oxidation of piperidine alpha-carbon).[1]

Toxicology & Safety Profile

Acute Physiological Risks

Given the predicted NET-dominant profile, the safety concerns mirror those of Desoxypipradrol and Ephedrine rather than classical amphetamines.[1]

  • Cardiovascular: Hypertension, tachycardia, and peripheral vasoconstriction are the primary risks.[1]

  • Neurological: Anxiety, insomnia, and potential for compulsive redosing (though lower than MPH due to slower onset/lower DAT efficacy).[1]

  • Therapeutic Index: Likely narrower than Methylphenidate due to the "dirty" binding profile introduced by the ortho-methoxy group, which may increase off-target adrenergic binding.[1]

Metabolism-Dependent Toxicity

The 2-methoxy group is metabolically labile.[1] O-demethylation yields a phenol, which can undergo Phase II conjugation (glucuronidation).[1] However, if the phenol is oxidized to a quinone species (unlikely for this specific substitution pattern but possible), it could present hepatotoxicity risks.[1]

References

  • World Health Organization . (2020).[1] Critical Review Report: 2-MEO-diphenidine (2-MXP). Retrieved February 19, 2026, from [Link][1]

  • National Institutes of Health (NIH) . (2010).[1] Synthesis and structure-activity relationships of N-aryl-piperidine derivatives. Bioorganic & Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

Physicochemical Characterization of 2-(2-Methoxy-3-methylphenyl)piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of medicinal chemistry. This guide focuses on a specific derivative, 2-(2-Methoxy-3-methylphenyl)piperidine, a compound of interest for its potential pharmacological applications. A thorough understanding of its physicochemical characteristics is paramount for any researcher aiming to unlock its therapeutic potential. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure and Identity

The foundational step in characterizing any compound is to establish its precise molecular structure and identity.

  • Chemical Name: 2-(2-Methoxy-3-methylphenyl)piperidine

  • Molecular Formula: C₁₃H₁₉NO

  • Structure:

    • A piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom.

    • A phenyl group attached to the carbon at the 2-position of the piperidine ring.

    • A methoxy (-OCH₃) group at the 2-position of the phenyl ring.

    • A methyl (-CH₃) group at the 3-position of the phenyl ring.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(2-Methoxy-3-methylphenyl)piperidine. It is crucial to note that these values are computational estimations and require experimental verification.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Weight 205.30 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of 5.
Melting Point Estimated as a crystalline solid at room temperaturePurity assessment and formulation development.
Boiling Point > 300 °C (estimated)Relevant for purification and stability at high temperatures.
pKa (basic) 8.5 - 9.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP 2.5 - 3.5A measure of lipophilicity, which affects absorption, distribution, and metabolism.[1]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents.Crucial for formulation, bioavailability, and administration routes.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1°C), whereas impurities lead to a depressed and broader melting range.[2][3]

Experimental Protocol: Capillary Melting Point Determination

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.[1]

Rationale: The principle behind this technique is the precise measurement of the temperature at which the solid and liquid phases of a substance are in equilibrium.[2] The visual detection of the transition from a solid to a liquid within a heated capillary tube provides an accurate determination of the melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-(2-Methoxy-3-methylphenyl)piperidine is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range.

    • For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4]

Data Interpretation: A sharp melting range is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.

Workflow for Melting Point Determination

SolubilityClassification Start Start with the Compound Water Test Solubility in Water Start->Water Soluble_H2O Soluble in Water Water->Soluble_H2O Yes Insoluble_H2O Insoluble in Water Water->Insoluble_H2O No HCl Test Solubility in 5% HCl Insoluble_H2O->HCl Soluble_HCl Soluble in HCl (Basic Compound) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble in HCl HCl->Insoluble_HCl No NaOH Test Solubility in 5% NaOH Insoluble_HCl->NaOH Soluble_NaOH Soluble in NaOH (Acidic Compound) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble in NaOH (Neutral Compound) NaOH->Insoluble_NaOH No

Caption: Decision tree for classifying an organic compound based on its solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a basic compound like 2-(2-Methoxy-3-methylphenyl)piperidine, the pKa of its conjugate acid is crucial as it determines the extent of ionization at a given pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. [5][6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [5][6][7] Rationale: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a pH meter. [6]The pKa is the pH at which the compound is 50% ionized and 50% non-ionized, which corresponds to the midpoint of the titration curve. [6] Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh a sample of 2-(2-Methoxy-3-methylphenyl)piperidine and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

    • The ionic strength of the solution should be kept constant, for example, by adding a background electrolyte like 0.1 M KCl. [6]2. Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place the solution of the compound in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, and record the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Conceptual Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Water/Co-solvent B Add Background Electrolyte (e.g., KCl) A->B C Calibrate pH Meter B->C D Titrate with Standardized Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Key stages in the potentiometric determination of pKa.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase. [8][9]LogP influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining LogP.

Rationale: This method directly measures the equilibrium distribution of a compound between two immiscible liquid phases, n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient (P), and its logarithm is LogP.

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of 2-(2-Methoxy-3-methylphenyl)piperidine in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully separate the two layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation:

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

    • LogP = log₁₀(P).

Conceptual Diagram of LogP Determination

LogP_Determination A Prepare n-Octanol and Water (Pre-saturated) B Dissolve Compound in one Phase A->B C Mix and Shake to Equilibrium B->C D Separate Phases (Centrifugation) C->D E Analyze Concentration in Each Phase (e.g., HPLC) D->E F Calculate P = [Octanol]/[Water] E->F G Calculate LogP = log10(P) F->G

Caption: Shake-flask method for the experimental determination of LogP.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would confirm the presence and connectivity of the protons on the piperidine and phenyl rings, as well as the methoxy and methyl groups. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2-Methoxy-3-methylphenyl)piperidine, the IR spectrum would be expected to show characteristic absorption bands for:

    • N-H stretching of the secondary amine in the piperidine ring.

    • C-H stretching of the aromatic and aliphatic groups.

    • C-O stretching of the methoxy group.

    • C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.30 g/mol ). The fragmentation pattern can provide further structural information.

Note on Experimental Data: As no specific spectral data for 2-(2-Methoxy-3-methylphenyl)piperidine was found in the searched literature, the above descriptions are based on the expected spectroscopic behavior of its constituent functional groups. The acquisition of these spectra is a critical step in the experimental validation of the compound's identity.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 2-(2-Methoxy-3-methylphenyl)piperidine, a molecule of interest in drug discovery. While experimental data for this specific compound is limited, we have presented a robust framework for its characterization based on theoretical predictions and established experimental protocols.

For researchers and drug development professionals, the principles and methodologies outlined herein serve as a practical roadmap. The emphasis on understanding the "why" behind each experimental choice and the transparent acknowledgment of data gaps are intended to foster a rigorous and scientifically sound approach to characterization. The provided protocols for determining melting point, solubility, pKa, and LogP are not merely procedural steps but are presented as self-validating systems that, when executed with precision, will yield reliable data crucial for advancing a compound from a promising lead to a viable drug candidate. The successful development of any new therapeutic agent is built upon a solid foundation of its fundamental physicochemical properties, and it is our hope that this guide will be an invaluable resource in that endeavor.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Romero, D., et al. (2012). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433–o1434. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Online document.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Edisco. (n.d.). Melting point determination. Edisco. Retrieved from [Link]

  • Unknown. (n.d.).
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • Unknown. (2021). experiment (1) determination of melting points. Online document.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Online document.
  • Unknown. (n.d.). Determination of the melting point. Online document.
  • PubChem. (n.d.). 2-(Methoxymethyl)piperidine. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Retrieved from [Link]

  • Unknown. (2023). Solubility of Organic Compounds. Online document.
  • Jant's web site. (2025). Physicochemical parameters for drug candidate compounds. Jant's web site. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved from [Link]

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Solubility of 2-(2-Methoxy-3-methylphenyl)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(2-Methoxy-3-methylphenyl)piperidine

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] Poor solubility can severely limit a drug's absorption, bioavailability, and formulation options, ultimately leading to costly delays or the failure of an otherwise potent candidate.[3][4] As the industry trends towards more complex and lipophilic molecules, understanding and accurately characterizing solubility is no longer a late-stage formulation problem but a cornerstone of early-stage drug discovery and development.[2][5]

This guide provides a comprehensive technical overview of the solubility profile of 2-(2-Methoxy-3-methylphenyl)piperidine, a substituted piperidine derivative. Piperidine and its analogs are prevalent structural motifs in a vast number of pharmaceuticals and bioactive compounds.[6][7] While direct, publicly available quantitative solubility data for this specific molecule is scarce, this paper will synthesize foundational principles, data from analogous structures, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with the necessary tools to predict, measure, and understand its behavior in various solvent systems.

Physicochemical Profile & Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility.[5] By dissecting the key functional groups and overall architecture of 2-(2-Methoxy-3-methylphenyl)piperidine, we can establish a robust hypothesis for its solubility across different solvent classes.

  • Molecular Structure: C₁₃H₁₉NO

  • Key Features:

    • Piperidine Ring: A saturated heterocycle containing a secondary amine (-NH-). This nitrogen atom is a key functional group, capable of acting as a hydrogen bond acceptor. The protonated form can also act as a hydrogen bond donor.[8][9]

    • Aromatic Ring: A benzene ring substituted with a methoxy (-OCH₃) group and a methyl (-CH₃) group. The overall ring structure is nonpolar and contributes to lipophilicity.

    • Methoxy Group: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor.

    • Lipophilicity: The combination of the phenyl ring, methyl group, and the hydrocarbon backbone of the piperidine ring gives the molecule significant nonpolar character.

Inference from Analogous Structures: The parent piperidine ring is miscible with water and highly soluble in many organic solvents like alcohols and chloroform, but has limited solubility in very nonpolar solvents such as hexane.[8][10] The addition of the substituted phenyl group to create our target molecule significantly increases its size and lipophilicity. Therefore, we can predict that its aqueous solubility will be substantially lower than that of piperidine, while its solubility in organic solvents will be modulated by the specific interactions with the solvent.[10]

Intermolecular Forces: The "Why" Behind Solubility

Solubility is governed by the principle of "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile: A Quantitative Estimation

Based on the physicochemical analysis, the following table summarizes the predicted solubility of 2-(2-Methoxy-3-methylphenyl)piperidine in representative solvents. These are qualitative predictions intended to guide experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow (Water), High (Alcohols)The amine and methoxy groups can hydrogen bond with protic solvents. However, the large nonpolar scaffold limits aqueous solubility. Solubility in alcohols is expected to be high.[8][10]
Polar Aprotic DMSO, Acetonitrile, THFHighThe molecule's dipole moment will lead to favorable dipole-dipole interactions with these solvents, which can effectively solvate it without the high energetic cost of disrupting a hydrogen-bonding network like water's.[10]
Nonpolar Hexane, TolueneLow to ModerateWhile the molecule has significant lipophilicity, its polar functional groups (amine, ether) limit its compatibility with purely nonpolar solvents like hexane. Solubility in toluene may be slightly better due to potential π-stacking interactions.[8][10]
Halogenated Dichloromethane, ChloroformHighThese solvents have a good balance of polarity and the ability to engage in weaker interactions, making them effective at dissolving moderately polar compounds.[8]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive quantitative data, an experimental determination is essential. The "shake-flask" method is the gold standard for measuring thermodynamic (or equilibrium) solubility due to its reliability.[11][12] The following protocol provides a self-validating system for its determination.

Shake_Flask_Workflow Start Start: Define Solvents & Temperature Prep 1. Preparation Add excess solid compound to vials. Add precise volume of solvent. Start->Prep Equil 2. Equilibration Seal vials. Agitate at constant temperature (e.g., 24-48 hours). Prep->Equil Settle 3. Phase Separation Let vials stand to allow solids to settle. (Optional: Centrifuge). Equil->Settle Filter 4. Sampling & Filtration Withdraw supernatant. Filter through 0.45 µm syringe filter to remove particulates. Settle->Filter Dilute 5. Dilution Accurately dilute filtrate to fall within analytical range. Filter->Dilute Quant 6. Quantification Analyze diluted sample via calibrated HPLC-UV method. Dilute->Quant Calc 7. Calculation Calculate solubility from concentration and dilution factor (mg/mL or mol/L). Quant->Calc End End: Report Solubility Data Calc->End

Caption: Workflow for Determining Equilibrium Solubility.

Step-by-Step Methodology

A. Materials and Equipment

  • 2-(2-Methoxy-3-methylphenyl)piperidine (solid or oil)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge (optional)

  • Chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[13]

B. Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(2-Methoxy-3-methylphenyl)piperidine into several vials for each solvent being tested. The key is to ensure undissolved solid remains after equilibration, confirming saturation.[11]

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard, but the exact time should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[14][15]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved material to settle.[16] For very fine suspensions, centrifugation can be used to facilitate this process.[17]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any residual solid particles.[18] Discard the first few drops to saturate any potential binding sites on the filter material.[17]

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[13][16]

    • Analyze the diluted sample using the calibrated HPLC method to determine the precise concentration of the dissolved compound.

C. Self-Validation and Trustworthiness

  • Calibration Curve: A multi-point calibration curve (minimum of 5 standards) must be prepared for the compound in each solvent system to ensure accurate quantification.[13] The correlation coefficient (R²) should be >0.99.

  • Time to Equilibrium: As mentioned, kinetic sampling (analyzing at multiple time points) is crucial to experimentally verify that thermodynamic equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.[15]

Conclusion

While a lack of direct published data on 2-(2-Methoxy-3-methylphenyl)piperidine necessitates a predictive approach, a thorough analysis of its molecular structure provides a strong foundation for estimating its solubility. The molecule's combination of polar, hydrogen-bonding functional groups and a significant nonpolar scaffold suggests high solubility in polar aprotic and alcoholic solvents, with limited solubility in water and nonpolar hydrocarbons. This guide provides not only a reasoned prediction of this behavior but also a detailed, robust, and self-validating experimental protocol based on the gold-standard shake-flask method. By following this methodology, researchers can confidently generate the precise, quantitative data required to advance their drug development programs.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
  • Alanaz, A., et al. (2025, November 18). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility. Frontiers.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Xin, Y., et al. (n.d.). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Heparanese Journal.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • ACS Publications. (2011, November 14). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Price, D.A. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Unknown author. (n.d.). solubility experimental methods.pptx.
  • Benchchem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Journal of Undergraduate Research. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Unknown author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of Things. (n.d.). Piperidine.
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Wikipedia. (n.d.). Piperidine.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Han, H.K., et al. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PubChem. (n.d.). 2-(2,3-Dimethoxy-4-methylphenyl)piperidine.
  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents.
  • Fluorochem. (n.d.). 3-(2-Methoxy-5-methylphenoxy)piperidine.
  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

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Methodological & Application

Application Note: Synthesis Protocol for 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous NK1 receptor antagonists, norepinephrine reuptake inhibitors, and dissociative anesthetic analogs. This protocol details the synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine , a sterically congested regioisomer valuable for structure-activity relationship (SAR) studies involving ortho-substituted aryl rings.

The synthesis employs a modular two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core using 2-bromopyridine and (2-methoxy-3-methylphenyl)boronic acid.

  • Heterogeneous Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine using Adams' catalyst (PtO₂).

This route is preferred over direct organometallic addition to imines due to its higher functional group tolerance and the commercial availability of boronic acid precursors.

Retrosynthetic Analysis & Logic

The synthetic strategy relies on the disconnect at the C2–C1' bond. By utilizing a pyridine precursor, we leverage the aromatic stability during the C–C bond formation, postponing the stereocenter formation until the final reduction step.

Retrosynthesis Target Target: 2-(2-Methoxy-3-methylphenyl)piperidine (Amine Basic Center) Intermediate Intermediate: 2-(2-Methoxy-3-methylphenyl)pyridine (Aromatic Precursor) Target->Intermediate H2 / PtO2 (Reduction) Precursors Precursors: 2-Bromopyridine + (2-Methoxy-3-methylphenyl)boronic acid Intermediate->Precursors Suzuki Coupling (Pd-Catalyzed)

Figure 1: Retrosynthetic logic disconnecting the piperidine ring to a stable biaryl pyridine intermediate.

Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(2-Methoxy-3-methylphenyl)pyridine. Rationale: The ortho-methoxy and meta-methyl substituents on the boronic acid create steric hindrance. A phosphine ligand with a large bite angle (e.g., dppf) or electron-rich bulky phosphines (e.g., SPhos) are recommended to facilitate the transmetalation step.

Materials
ReagentEquiv.MW ( g/mol )Quantity (Example)
2-Bromopyridine 1.0158.001.58 g (10 mmol)
(2-Methoxy-3-methylphenyl)boronic acid 1.2165.981.99 g (12 mmol)
Pd(dppf)Cl₂·DCM 0.03816.64245 mg (3 mol%)
K₂CO₃ (2M Aqueous) 3.0138.2115 mL
1,4-Dioxane Solvent-40 mL
Procedure
  • Degassing: Charge a 100 mL Schlenk flask with 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Addition: Add 2-bromopyridine, the boronic acid, and Pd(dppf)Cl₂ under a positive stream of Argon.

  • Base Addition: Add the degassed 2M K₂CO₃ solution via syringe.

  • Reaction: Seal the flask and heat to 90°C for 12–16 hours with vigorous stirring. The mixture will turn dark black/brown.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product pyridine usually appears as a UV-active spot with lower Rf than the bromide but higher than the boronic acid.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Gradient 0% to 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a viscous oil or low-melting solid.

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine.[2] Rationale: Pyridine reduction requires protonation of the nitrogen to activate the ring towards hydride attack. Therefore, Glacial Acetic Acid is the solvent of choice. Platinum Oxide (Adams' Catalyst) is the gold standard for this transformation at low-to-medium pressure.

Materials
ReagentEquiv.Quantity (Example)
Biaryl Pyridine (from Phase 1) 1.01.0 g (~5 mmol)
PtO₂ (Adams' Catalyst) 10 wt%100 mg
Glacial Acetic Acid Solvent20 mL
Hydrogen Gas (H₂) Excess50 psi (3.5 bar)
Procedure
  • Safety Check: Inspect the hydrogenation vessel (Parr shaker bottle or high-pressure autoclave) for micro-cracks. Ensure H₂ lines are leak-tested.

  • Loading: Dissolve the biaryl pyridine in Glacial Acetic Acid. Carefully add PtO₂.

    • Caution: PtO₂ can ignite solvent vapors in the presence of H₂. Add catalyst before introducing hydrogen, preferably under an inert gas blanket.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) .

    • Shake/Stir at Room Temperature for 12–24 hours.

  • Monitoring: Aliquot NMR is preferred over TLC, as the piperidine product stains poorly with UV but well with Ninhydrin/Iodine. Look for the disappearance of aromatic pyridine protons (7.0–8.5 ppm).

  • Workup (Acid-Base Extraction):

    • Filter the catalyst through a Celite pad (Caution: Do not let dry catalyst suck air; keep wet to prevent pyrophoric ignition). Rinse with Methanol.

    • Concentrate the filtrate to remove most acetic acid/methanol.

    • Basification: Dissolve residue in water (20 mL) and cool to 0°C. Slowly add 2M NaOH until pH > 12. The piperidine free base will oil out.

    • Extraction: Extract with DCM (3 x 30 mL).

    • Drying: Dry over Na₂SO₄ and concentrate to yield the crude piperidine.

Phase 3: Salt Formation & Isolation

The free base is likely an oil and prone to oxidation over time. Conversion to the Hydrochloride (HCl) salt is recommended for stability and characterization.

  • Dissolve the crude free base in minimal dry Diethyl Ether or Ethanol.

  • Add 1M HCl in Ether (or concentrated aqueous HCl) dropwise until precipitation is complete.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Characterization Parameters

The researcher must validate the structure using the following expected signals.

1H NMR (400 MHz, CDCl3 - Free Base):

  • Aryl Region: ~6.8–7.2 ppm (3H, multiplet, substituted phenyl ring).

  • Methoxy: ~3.80 ppm (3H, singlet).

  • Aryl-Methyl: ~2.25 ppm (3H, singlet).

  • Benzylic (H2): ~3.6–4.0 ppm (1H, dd). The chemical shift is distinct due to the ortho-methoxy group shielding/deshielding effects.

  • Piperidine Ring: 1.5–3.2 ppm (Multiplets corresponding to C3–C6 protons).

Mass Spectrometry (ESI+):

  • Calculated [M+H]+ for C13H19NO: 206.15 .

Workflow Diagram

Workflow Step1 Step 1: Suzuki Coupling 2-Bromopyridine + Boronic Acid Pd(dppf)Cl2, K2CO3, 90°C Workup1 Extraction (EtOAc/Water) Flash Chromatography Step1->Workup1 Intermediate Intermediate: 2-(2-Methoxy-3-methylphenyl)pyridine Workup1->Intermediate Step2 Step 2: Hydrogenation PtO2, H2 (50 psi), AcOH Intermediate->Step2 Workup2 Filter Catalyst (Celite) Basify (pH > 12) Extract (DCM) Step2->Workup2 Final Final Product: 2-(2-Methoxy-3-methylphenyl)piperidine (Isolate as HCl Salt) Workup2->Final

Figure 2: Step-by-step experimental workflow from precursors to isolated salt.

Safety & Handling (Critical)

  • High-Pressure Hydrogenation: Use a blast shield. PtO₂ is pyrophoric; never add dry catalyst to a solvent containing hydrogen. Keep the catalyst wet with water or acetic acid during filtration.

  • Palladium Residues: Heavy metals must be scavenged if the compound is intended for biological assay (use SiliaMetS® or similar scavengers).

  • Chemical Hygiene: 2-arylpiperidines may exhibit biological activity on the CNS. Handle all solids and oils in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

References

  • Suzuki-Miyaura Coupling of 2-Bromopyridines

    • Title: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling.[5]

    • Source: BenchChem Applic
  • Hydrogenation of Pyridines to Piperidines

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[1]

    • Source: Asian Journal of Chemistry, 2015.
    • URL:[Link]

  • Kinetic Resolution of 2-Arylpiperidines

    • Title: Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
    • Source: Chemical Communic
    • URL:[Link]

  • General Medicinal Chemistry of Piperidines

    • Title: Piperidine-containing drugs and recently studied analogs.[6]

    • Source: European Journal of Medicinal Chemistry, 2026 (Pre-print/Abstract).[7]

    • URL:[Link] (Contextual Reference)

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Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Precursors for 2-Arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-arylpiperidine structural motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in FDA-approved drugs underscores its importance in the development of new therapeutic agents.[2][3] The most direct and atom-economical route to these valuable saturated heterocycles is the catalytic hydrogenation of their corresponding 2-arylpyridine precursors.[1] This process, which involves the addition of hydrogen across the aromatic pyridine ring, presents unique challenges due to the inherent stability of the aromatic system and the potential for catalyst inhibition by the basic nitrogen atom.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-arylpyridines. We will delve into the underlying scientific principles, compare various catalytic systems, and provide detailed, field-proven protocols to enable the successful synthesis of 2-arylpiperidines.

Scientific Principles and Mechanistic Considerations

The catalytic hydrogenation of pyridines is a complex process that can proceed through various mechanisms depending on the catalyst and reaction conditions. The overall transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The Challenge of Aromaticity and Catalyst Inhibition

The primary hurdle in pyridine hydrogenation is overcoming the resonance stability of the aromatic ring. This typically necessitates the use of active catalysts and often requires elevated temperatures and pressures.[5] Furthermore, both the starting pyridine and the resulting piperidine product are Lewis bases and can coordinate to the metal center of the catalyst, potentially leading to catalyst poisoning or deactivation.[4][6]

Activation Strategies

To facilitate the hydrogenation, several strategies can be employed:

  • Acidic Additives: Protonation of the pyridine nitrogen by an acid increases the electrophilicity of the ring, making it more susceptible to reduction.[1][5] Acetic acid is a commonly used protic solvent for this purpose.[5][7]

  • N-Alkylation/Activation: Conversion of the pyridine to a pyridinium salt enhances its reactivity towards hydrogenation.[6][8] This strategy also mitigates catalyst poisoning by the product, as the resulting piperidine is protonated.[9] The activating group, such as a benzyl group, can often be removed in a subsequent step.[6]

Reaction Intermediates

The hydrogenation of the pyridine ring is a stepwise process. The addition of hydrogen can lead to partially hydrogenated intermediates, such as di- and tetrahydropyridines.[10] Under controlled conditions, it is possible to isolate these intermediates, but the typical goal is complete saturation to the piperidine.[10] The stereochemical outcome of the reaction, particularly for substituted pyridines, is influenced by the catalyst and the approach of hydrogen to the ring.

Catalytic Systems: A Comparative Overview

Both heterogeneous and homogeneous catalysts are employed for the hydrogenation of 2-arylpyridines. The choice of catalyst is critical and depends on factors such as substrate scope, desired selectivity, and practical considerations like catalyst separation and cost.

Heterogeneous Catalysis

Heterogeneous catalysts are widely used, especially in industrial settings, due to their ease of separation from the reaction mixture and potential for recycling.[1]

  • Platinum Group Metals (PGMs):

    • Palladium on Carbon (Pd/C): A versatile and commonly used catalyst, often in the presence of an acidic additive.[1][11]

    • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Effective for the hydrogenation of a range of substituted pyridines, typically in acidic media like glacial acetic acid.[5][7]

    • Rhodium on Carbon (Rh/C): Another active catalyst for pyridine reduction.[4]

    • Ruthenium (Ru)-based Catalysts: Bimetallic catalysts, such as Ru-Pd supported on activated carbon, have shown high activity and selectivity.[12]

Homogeneous Catalysis

Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions, particularly for asymmetric hydrogenations.[1][13] However, their separation from the product can be more challenging.

  • Iridium Complexes: Iridium catalysts, particularly those with chiral phosphine ligands, have proven effective for the asymmetric hydrogenation of pyridinium salts, yielding enantioenriched 2-arylpiperidines.[6][14][15] An iridium-catalyzed ionic hydrogenation approach has also been developed that shows excellent tolerance for reducible functional groups.[9]

  • Rhodium Complexes: Rhodium complexes with chiral phosphine ligands have also been explored for asymmetric pyridine hydrogenation, although sometimes with lower enantioselectivities compared to iridium systems.[4][13]

Electrocatalytic Hydrogenation

An emerging and sustainable approach is electrocatalytic hydrogenation, which uses water as the hydrogen source.[2] This method can be performed at ambient temperature and pressure, offering a greener alternative to traditional high-pressure hydrogenations.[2][3]

Data Presentation: Performance of Catalytic Systems

The following table summarizes typical reaction conditions and outcomes for the hydrogenation of various 2-arylpyridine precursors using different catalytic systems.

| Catalyst System | Substrate | Pressure (bar) | Temp. (°C) | Time (h) | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Heterogeneous | | | | | | | | | PtO₂ | 2-Phenylpyridine | 60 | RT | 8 | Acetic Acid | High |[5] | | Pd(OH)₂/C | 2-(4-isopropylphenyl)-pyridine | 100 | RT | 16 | Acetic Acid | High |[16] | | 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30-50 | - | Water/DCM | >90 |[11] | | Ru-Pd/AC | Pyridine | 30 | 100 | 1 | - | >99 |[12] | | Homogeneous | | | | | | | | | [Ir-OMs] | Methyl picolinate | 50 | RT | 18 | Methanol/TFA | High |[9] | | Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salt | - | - | - | - | High |[14] | | [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | - | - | - | - | >99 |[17] | | Electrocatalytic | | | | | | | | | Rh/C | Pyridine | Ambient | Ambient | - | Water | 98 |[2] |

Note: RT = Room Temperature; DCM = Dichloromethane; TFA = Trifluoroacetic acid. This table is illustrative and specific results may vary based on the exact substrate and reaction setup.

Experimental Protocols

Safety Precaution: All hydrogenation reactions involving hydrogen gas, especially at elevated pressures, must be conducted in a well-ventilated fume hood using appropriate high-pressure reactors and with proper safety shielding. Catalysts such as Pd/C can be pyrophoric upon exposure to air, especially after the reaction; handle with care.[1]

Protocol 1: Heterogeneous Hydrogenation of 2-Phenylpyridine using PtO₂

This protocol is a general procedure for the hydrogenation of a 2-arylpyridine using Adams' catalyst in an acidic medium.

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add 2-phenylpyridine (1.0 g) and glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution.

  • Assembly and Purging: Securely assemble the high-pressure reactor. Purge the reactor vessel three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 60 bar.[5] Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging the reactor). The reaction is typically complete within 8 hours.[5]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the platinum catalyst. Caution: Do not allow the filter cake to dry completely in the air as it may be pyrophoric.[1]

  • Neutralization and Extraction: Carefully quench the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpiperidine.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Asymmetric Hydrogenation of a 2-Arylpyridinium Salt using a Homogeneous Iridium Catalyst

This protocol outlines a general procedure for the enantioselective hydrogenation of a pre-formed N-benzyl-2-arylpyridinium salt.

Materials:

  • N-Benzyl-2-arylpyridinium bromide

  • Iridium catalyst precursor (e.g., [{Ir(cod)Cl}₂])

  • Chiral phosphine ligand (e.g., a derivative of BINAP or SegPhos)

  • Anhydrous, degassed solvent (e.g., methanol, THF)

  • High-pressure reactor with a glass insert

  • Syringes and Schlenk line techniques for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the iridium precursor and the chiral ligand to a vial. Add the anhydrous, degassed solvent and stir to form the active catalyst solution.

  • Reactor Setup: In a separate glass-lined reactor, dissolve the N-benzyl-2-arylpyridinium bromide in the chosen solvent.

  • Reaction Initiation: Transfer the catalyst solution to the reactor containing the substrate via cannula.

  • Assembly and Purging: Seal the reactor and purge several times with an inert gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (typically 30-50 bar) and stir at the desired temperature (e.g., 30-40 °C).[4][18] Monitor the reaction for completion.

  • Work-up: After depressurizing and purging the reactor, remove the solvent under reduced pressure.

  • Purification: The resulting piperidinium salt can be purified by crystallization or chromatography. The free base can be obtained by neutralization and extraction as described in Protocol 1.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Visualizations

Reaction Pathway Diagram

G cluster_0 Catalytic Cycle Pyridine 2-Arylpyridine ActivatedPyridine Activated Pyridine (Protonated or Pyridinium Salt) Pyridine->ActivatedPyridine Activation (e.g., Acid) CatalystComplex Catalyst-Substrate Complex ActivatedPyridine->CatalystComplex Catalyst Metal Catalyst (e.g., Pt, Pd, Ir, Rh) Catalyst->CatalystComplex H2 H₂ H2->CatalystComplex Intermediate1 Partially Hydrogenated Intermediate Piperidine 2-Arylpiperidine Intermediate1->Piperidine Further Hydrogenation Piperidine->Catalyst Product Release CatalystComplex->Intermediate1 Hydrogen Addition caption Simplified reaction pathway for pyridine hydrogenation. G Start Start: Reagents & Catalyst ReactorSetup Reactor Setup & Purging Start->ReactorSetup Hydrogenation Hydrogenation Reaction (Pressure & Temperature) ReactorSetup->Hydrogenation Workup Reaction Work-up (Depressurize, Filter) Hydrogenation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, ee) Purification->Analysis End Final Product: 2-Arylpiperidine Analysis->End

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of 2-arylpyridines is a powerful and essential transformation for the synthesis of medicinally relevant 2-arylpiperidines. While challenges such as aromaticity and catalyst inhibition exist, a range of effective catalytic systems and strategies are available to the modern chemist. Careful selection of the catalyst, reaction conditions, and, if necessary, an activation strategy, allows for the efficient and often stereoselective synthesis of these valuable building blocks. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important reaction in their own laboratories.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (2024). Journal of the American Chemical Society.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.). BenchChem.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC. (n.d.). National Center for Biotechnology Information.
  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. (2025). Science of Synthesis.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia.
  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. (2020). Organic Letters. Available at: [Link]

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. (2018). Organic Letters. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. Available at: [Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. (n.d.). Angewandte Chemie International Edition.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012). Angewandte Chemie International Edition. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). University of Illinois Urbana-Champaign.
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025). ResearchGate. Available at: [Link]

  • Homogeneous Catalytic Hydrosilylation of Pyridines. (1998). Angewandte Chemie International Edition. Available at: [Link]

  • Homogeneous Catalytic Hydrogenation. VII. The Rate of Hydrogenation of Various Silver Salts in Pyridine Solution. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). Angewandte Chemie International Edition. Available at: [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2‑Pyridine Ketones. (2015). Organic Letters. Available at: [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature Catalysis. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. Available at: [Link]

  • Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. (2025). ACS Catalysis. Available at: [Link]

  • Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives | Request PDF. (2025). ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents[1]. Its prevalence is due to its ability to confer favorable physicochemical properties and to serve as a versatile pharmacophore for interacting with various biological targets[1]. The specific compound, 2-(2-Methoxy-3-methylphenyl)piperidine, presents a unique combination of a substituted aromatic ring and a saturated heterocycle, making it a person of interest for drug discovery and development. The presence of a chiral center at the C2 position of the piperidine ring further necessitates a thorough stereochemical evaluation, as enantiomers can exhibit distinct pharmacological and toxicological profiles[2].

This guide provides a comprehensive suite of analytical methods for the definitive characterization of 2-(2-Methoxy-3-methylphenyl)piperidine. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of each technique and its parameters. The protocols herein are designed to be self-validating, ensuring robust and reliable data for identity, purity, and structural confirmation.

Physicochemical and Predicted Spectroscopic Data

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample preparation.

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₃H₁₉NOBased on chemical structure.
Molecular Weight 205.30 g/mol Calculated from the molecular formula.
Monoisotopic Mass 205.14666 DaHigh-resolution mass spectrometry target.
XLogP3-AA ~2.8 - 3.2Estimated based on similar structures; indicates moderate lipophilicity suitable for reverse-phase chromatography[3].
Hydrogen Bond Donors 1 (Piperidine N-H)Influences solubility and chromatographic interactions.
Hydrogen Bond Acceptors 2 (Methoxy O, Piperidine N)Influences solubility and potential for hydrogen bonding in spectroscopic and chromatographic environments.
UV λmax ~275 nmPredicted based on the substituted methoxy-toluene chromophore. This is a critical parameter for HPLC-UV detection.

Integrated Analytical Strategy

A single analytical technique is insufficient for complete characterization. A multi-faceted approach, where each method provides complementary information, is essential for unequivocally determining the identity, purity, structure, and stereochemistry of the compound. The following workflow illustrates how chromatographic and spectroscopic techniques are integrated for a comprehensive analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Reporting Bulk_Sample Bulk Sample of 2-(2-Methoxy-3-methylphenyl)piperidine HPLC HPLC-UV (Purity & Assay) Bulk_Sample->HPLC GCMS GC-MS (Identity & Volatile Impurities) Bulk_Sample->GCMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Bulk_Sample->NMR Chiral Chiral HPLC (Enantiomeric Purity) Bulk_Sample->Chiral HRMS HRMS (Elemental Composition) Bulk_Sample->HRMS Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report Chiral->Report HRMS->Report

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Methods: Purity and Separation

Chromatography is the cornerstone for assessing the purity of a compound by separating it from potential impurities, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, moderately polar compounds like our target molecule. A C18 stationary phase provides excellent hydrophobic retention. The piperidine nitrogen is basic and can cause peak tailing on silica-based columns. To ensure a sharp, symmetrical peak, an acidic modifier (e.g., formic acid) is added to the mobile phase to protonate the nitrogen, minimizing unwanted interactions with residual silanols on the stationary phase. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.

Protocol 1: RP-HPLC Method for Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table of HPLC Conditions:

ParameterCondition
Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Detection UV at 275 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying the compound and assessing the presence of volatile or semi-volatile impurities. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint). The electron ionization (EI) mass spectrum is highly reproducible and can be compared against spectral libraries for identification. A non-polar column like a DB-5ms is a robust choice for general-purpose screening of a wide range of compounds[5].

Protocol 2: GC-MS Method for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system. A split injection is typically used to avoid overloading the column.

  • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum of the eluting peaks.

  • Data Analysis: Compare the obtained mass spectrum of the main peak with a theoretical fragmentation pattern or a reference spectrum. Search for any co-eluting or minor peaks and analyze their mass spectra to identify potential impurities.

Table of GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Inlet Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Chiral HPLC for Enantiomeric Purity

Expertise & Rationale: Since 2-(2-Methoxy-3-methylphenyl)piperidine is chiral, it is crucial to separate and quantify the enantiomers. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak series) are highly versatile and effective for a broad range of compounds[6]. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times[2]. Normal-phase (e.g., hexanes/isopropanol) is often the starting point for method development with these columns.

Protocol 3: Chiral HPLC for Enantiomeric Separation

  • System Preparation: Equilibrate the HPLC system with the chiral mobile phase until a stable baseline is achieved. Note: Chiral columns are sensitive; always follow the manufacturer's guidelines for solvent compatibility and pressure limits.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~0.5 mg/mL.

  • Injection: Inject 5-10 µL of the solution.

  • Data Analysis: Calculate the enantiomeric excess (% ee) or enantiomeric ratio from the peak areas of the two enantiomers.

Table of Chiral HPLC Conditions:

ParameterCondition
Column Chiralpak OD-H (4.6 x 250 mm, 5 µm) or equivalent[6]
Mobile Phase 95:5 Hexanes:Isopropanol (+ 0.1% Diethylamine optional)
Rationale for Additive Diethylamine is a basic modifier used to improve the peak shape of basic analytes on chiral columns.
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C
Detection UV at 254 nm or 275 nm

Spectroscopic Methods: Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. For a molecule like 2-(2-Methoxy-3-methylphenyl)piperidine, specific chemical shifts and coupling patterns are expected. For instance, the piperidine ring protons will appear in the aliphatic region (typically 1.5-3.5 ppm), while the aromatic protons will be in the downfield region (6.5-7.5 ppm)[7]. The methoxy and methyl protons will appear as sharp singlets.

Protocol 4: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice for this compound's predicted polarity.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments if needed.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the structure.

Table of Predicted ¹H NMR Assignments:

ProtonsPredicted δ (ppm)Multiplicity
Aromatic (Ar-H)6.8 - 7.3Multiplets
Piperidine C2-H~3.0 - 3.5Multiplet
Piperidine N-H1.5 - 2.5Broad Singlet
Piperidine (other CH₂)1.4 - 2.0Multiplets
Methoxy (O-CH₃)~3.8Singlet
Methyl (Ar-CH₃)~2.2Singlet
High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While GC-MS provides nominal mass, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule, serving as a powerful confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will readily protonate to form the [M+H]⁺ ion.

Protocol 5: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the mass spectrometer or via an LC system.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the predicted m/z of the [M+H]⁺ ion (206.154).

  • Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the C₁₃H₁₉NO formula. The difference should be less than 5 ppm.

Conclusion

The analytical characterization of 2-(2-Methoxy-3-methylphenyl)piperidine requires a multifaceted and logical approach. By integrating chromatographic techniques for purity and enantiomeric separation with spectroscopic methods for structural confirmation, researchers can build a complete and reliable data package. The protocols and rationales provided in this guide offer a robust framework for the analysis of this compound and can be adapted for other novel piperidine derivatives, ensuring scientific integrity and supporting the advancement of drug discovery and development programs.

References

  • Davies, S., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Available at: [Link]

  • Padilla, A. I., et al. (n.d.). Supporting Information for [Title of Paper] - This source provides examples of NMR and MS data for related heterocyclic compounds.
  • [Source for general NMR data, not directly applicable but shows form
  • Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (n.d.). Supporting Information for [Title of Paper] - Provides examples of chiral HPLC conditions for piperidine derivatives. Available at: [Link]

  • Ojima, I., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • [Duplicate of Source 1, provides context on rel
  • Subramanian, G. (2007). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Mohr, A. L. A., et al. (2016). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology. Available at: [Link]

  • De-Santis, L., et al. (2010). A validated GC–MS method for the characterisation of street samples of piperazines. Analytical Methods. Available at: [Link]

  • Boyd, A., et al. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-(2,3-Dimethoxy-4-methylphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • [General reference on crystallization, not directly cited for a specific protocol].
  • [Reference on synthesis, not directly cited for an analytical protocol].
  • CAS Common Chemistry. (n.d.). (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine. American Chemical Society. Available at: [Link]

  • Papoutsis, I., et al. (2014). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical Toxicology. Available at: [Link]

  • MassBank. (2016). Piperidines. MassBank Consortium. Available at: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • Iwamura, H., & Katritzky, A. R. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Tetrahedron. Available at: [Link]

  • [Reference on synthesis, not directly cited for an analytical protocol].
  • Freitas, R. M., et al. (2020). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. Available at: [Link]

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Application Note: Radioligand Binding Profiling for 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing 2-(2-Methoxy-3-methylphenyl)piperidine , a structural hybrid with pharmacophore features overlapping both arylcyclohexylamines (dissociatives) and 2-benzylpiperidines (stimulants).

Given the structural ambiguity regarding its primary target, this guide details protocols for the two most probable sites of action: the NMDA Receptor (PCP site) and the Dopamine Transporter (DAT) .

Introduction & Target Rationale

The molecule 2-(2-Methoxy-3-methylphenyl)piperidine presents a unique pharmacological challenge. Its core structure—a piperidine ring substituted at the 2-position with a phenyl group—strongly resembles the scaffold of Desoxypipradrol (2-DPMP) and Methylphenidate , suggesting potent activity at the Dopamine Transporter (DAT).

However, the specific substitution pattern on the phenyl ring (2-methoxy, 3-methyl) mimics the "distal ring" electronics of high-affinity NMDA receptor antagonists like Methoxetamine (MXE) and 3-MeO-PCP .

Therefore, a single-target assay is insufficient. To establish a valid pharmacological profile, this compound must be screened against both targets using specific radioligand displacement assays.

Structural Logic & Target Prediction

G Molecule 2-(2-Methoxy-3-methylphenyl)piperidine Core 2-Phenylpiperidine Core (Scaffold) Molecule->Core Subst 2-MeO, 3-Me Substitution (Electronic Motif) Molecule->Subst Target_DAT Target A: Dopamine Transporter (Stimulant Profile) Core->Target_DAT Structural Homology (Desoxypipradrol) Target_NMDA Target B: NMDA Receptor (Dissociative Profile) Subst->Target_NMDA Pharmacophore Homology (MXE/PCP) Assay_DAT Assay: [3H]WIN 35,428 Displacement Target_DAT->Assay_DAT Assay_NMDA Assay: [3H]MK-801 Displacement Target_NMDA->Assay_NMDA

Figure 1: Decision matrix for assay selection based on structural pharmacophores.

Assay A: NMDA Receptor (PCP Site) Binding

Objective: Determine the affinity (


) of the test compound for the intrachannel PCP binding site of the NMDA receptor.
Principle

Since 2-(2-Methoxy-3-methylphenyl)piperidine is likely an uncompetitive antagonist (channel blocker), it can only bind when the NMDA ion channel is in the open state . Therefore, the assay buffer must contain Glutamate and Glycine (co-agonists) to facilitate radioligand binding. We use [³H]MK-801 (Dizocilpine) as the specific radioligand.

Materials
  • Tissue Source: Rat forebrain or hippocampus membranes (rich in NR1/NR2B subunits).

  • Radioligand: [³H]MK-801 (Specific Activity: 15–30 Ci/mmol).

  • Non-Specific Binding (NSB) Definition: 10 µM (+)MK-801 or 10 µM Phencyclidine (PCP).

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4) containing:

    • 10 µM L-Glutamate (Critical: Opens channel)

    • 10 µM Glycine (Critical: Co-agonist)

  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.05% Polyethyleneimine (PEI) for 1 hour.

Detailed Protocol
  • Membrane Preparation (Wash Step):

    • Homogenize rat forebrain in 50 volumes of ice-cold 5 mM Tris-HCl.

    • Centrifuge at 48,000

      
       for 20 mins.
      
    • Crucial: Resuspend and repeat centrifugation 3 times . This "washing" removes endogenous glutamate and glycine, ensuring the channel state is controlled solely by the exogenous agonists added in the assay buffer.

  • Assay Setup (Total Volume 500 µL):

    • 25 µL Test Compound (2-(2-Methoxy-3-methylphenyl)piperidine) at increasing concentrations (

      
       to 
      
      
      
      M).
    • 25 µL [³H]MK-801 (Final concentration: 2–4 nM).

    • 450 µL Membrane suspension (approx. 100–200 µg protein).

    • Note: Ensure buffer contains the 10 µM Glu/Gly cocktail.

  • Incubation:

    • Incubate for 2 hours at Room Temperature (25°C) .

    • Reasoning: MK-801 has slow association/dissociation kinetics. Equilibrium takes time.

  • Termination:

    • Rapid filtration through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel).

    • Wash filters

      
       mL with ice-cold buffer.[1]
      
  • Quantification:

    • Transfer filters to scintillation vials with 5 mL cocktail (e.g., Ultima Gold).

    • Count for 2 minutes/vial.

Assay B: Dopamine Transporter (DAT) Binding

Objective: Determine affinity for the DAT, differentiating the compound from pure dissociatives.

Principle

This assay measures the competition between the test compound and [³H]WIN 35,428 (a cocaine analogue) for the dopamine reuptake site.

Materials
  • Tissue Source: Rat Striatum (highest density of DAT).

  • Radioligand: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol).

  • Non-Specific Binding (NSB): 10 µM Nomifensine or GBR-12909.

  • Assay Buffer: 50 mM Tris-Citrate (pH 7.4) containing 120 mM NaCl .

    • Critical: DAT binding is sodium-dependent. Absence of NaCl will result in assay failure.

Detailed Protocol
  • Membrane Preparation:

    • Homogenize rat striatum in ice-cold buffer.

    • Centrifuge at 20,000

      
       for 20 mins. Resuspend in assay buffer.
      
  • Assay Setup (Total Volume 250–500 µL):

    • Component 1: Test Compound (Concentration range

      
       to 
      
      
      
      M).
    • Component 2: [³H]WIN 35,428 (Final concentration: 5 nM).

    • Component 3: Membrane suspension.

  • Incubation:

    • Incubate for 2 hours on ice (4°C) .

    • Reasoning: Low temperature prevents radioligand internalization and enzymatic degradation of the transporter.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.1% BSA to reduce non-specific binding).

    • Wash with ice-cold buffer.[1]

Experimental Workflow & Quality Control

The following diagram illustrates the critical path for the NMDA assay, highlighting the "Open Channel" requirement which is the most common point of failure for this specific class of compounds.

Workflow Prep Membrane Prep (Wash 3x to remove endogenous Glu) Mix Reaction Mix Membranes + [3H]MK-801 + Test Ligand Prep->Mix Buffer Buffer Prep Add 10µM Glu + 10µM Gly Buffer->Mix Essential for Channel Opening Equilibrium Equilibrium 2 Hours @ 25°C Mix->Equilibrium Filter Filtration PEI-coated GF/B Filters Equilibrium->Filter Analysis Scintillation Counting Calculate Ki Filter->Analysis

Figure 2: Critical workflow for NMDA open-channel blocker assays.

Data Analysis & Interpretation[1][2][3][4][5][6][7]

Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) and calculate specific binding. Fit data to a one-site competition model to derive


.

Calculate


 using the Cheng-Prusoff Equation :


  • [L]: Concentration of radioligand used (nM).

  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    

Expected Reference Values (for Validation):

CompoundTargetRadioligandExpected

(nM)
MK-801 NMDA (PCP Site)[³H]MK-8012.5 – 5.0
PCP NMDA (PCP Site)[³H]MK-80140 – 60
GBR-12909 DAT[³H]WIN 35,4281 – 10
Cocaine DAT[³H]WIN 35,42880 – 200
Troubleshooting Guide
  • Low Specific Binding (NMDA Assay):

    • Cause: Channel is closed.

    • Solution: Verify the addition of Glutamate and Glycine.[2] Ensure membranes were washed thoroughly to remove endogenous inhibitors (like Mg²⁺) or agonists if background is too high.

  • High Filter Binding:

    • Cause: Lipophilic compound sticking to glass fibers.

    • Solution: Ensure filters are pre-soaked in PEI (NMDA) or BSA (DAT).

References

  • Wallach, J., et al. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS ONE.

  • Reynolds, I. J. (2001). "MK801 radioligand binding assay at the N-methyl-D-aspartate receptor." Current Protocols in Pharmacology.

  • Madras, B. K., et al. (1989). "Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane." Molecular Pharmacology.

  • Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

Sources

Use of 2-(2-Methoxy-3-methylphenyl)piperidine as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and Utilization of 2-(2-Methoxy-3-methylphenyl)piperidine (2-MeO-3-Me-PP) as a Research Tool

Introduction & Mechanistic Overview

2-(2-Methoxy-3-methylphenyl)piperidine (herein referred to as 2-MeO-3-Me-PP ) is a structural analogue of the 2-arylpiperidine class of psychoactive compounds. It is chemically distinct from the 1,2-diphenylethylamine class (e.g., Methoxphenidine) and the arylcyclohexylamines (e.g., PCP, Ketamine), yet it shares critical pharmacophore elements that make it a valuable probe for investigating N-methyl-D-aspartate (NMDA) receptor hypofunction and monoamine transporter (MAT) dynamics .

As a research tool, 2-MeO-3-Me-PP is primarily utilized to study the structure-activity relationships (SAR) of dissociative anesthetics and their potential rapid-acting antidepressant effects. Its specific substitution pattern—a methoxy group at the 2-position and a methyl group at the 3-position of the phenyl ring—is designed to modulate metabolic stability and receptor subtype selectivity (specifically GluN2B subunits) compared to the unsubstituted 2-phenylpiperidine scaffold.

Core Mechanisms of Action
  • NMDA Receptor Antagonism: 2-MeO-3-Me-PP acts as a non-competitive antagonist at the PCP-binding site within the NMDA receptor ion channel. This blockade prevents calcium influx, mimicking the "dissociative" state and inducing downstream neuroplasticity markers (e.g., BDNF, mTOR).

  • Dopamine Reuptake Inhibition (DRI): The 2-arylpiperidine scaffold is structurally related to Desoxypipradrol (2-DPMP) and Methylphenidate. 2-MeO-3-Me-PP exhibits affinity for the Dopamine Transporter (DAT), preventing dopamine clearance and increasing synaptic concentrations.

Experimental Workflows & Decision Logic

The following diagram illustrates the logical flow for characterizing 2-MeO-3-Me-PP, distinguishing between its glutamatergic (dissociative) and dopaminergic (stimulant) properties.

G Compound 2-(2-Methoxy-3-methylphenyl)piperidine (2-MeO-3-Me-PP) Binding Radioligand Binding Assay (Primary Screen) Compound->Binding NMDA_Path NMDA Receptor (PCP Site) Displacement of [3H]MK-801 Binding->NMDA_Path High Affinity (Ki < 100 nM) DAT_Path Dopamine Transporter (DAT) Displacement of [3H]WIN35,428 Binding->DAT_Path Moderate Affinity (Ki < 500 nM) Functional Functional Assays (Secondary Screen) NMDA_Path->Functional DAT_Path->Functional Ca_Flux Ca2+ Flux Assay (Inhibition of Glutamate Response) Functional->Ca_Flux Uptake Synaptosomal Uptake (Inhibition of DA Reuptake) Functional->Uptake Outcome_Dissoc Dissociative Profile (Schizophrenia/Antidepressant Model) Ca_Flux->Outcome_Dissoc IC50 Correlation Outcome_Stim Stimulant Profile (Addiction/Reward Model) Uptake->Outcome_Stim IC50 Correlation

Figure 1: Characterization pipeline for 2-arylpiperidine ligands, separating NMDA vs. DAT pharmacological pathways.

Detailed Protocols

Protocol A: Radioligand Competition Binding (NMDA Receptor)

Objective: To determine the affinity (


) of 2-MeO-3-Me-PP for the intrachannel PCP binding site of the NMDA receptor.

Materials:

  • Ligand: 2-MeO-3-Me-PP (dissolved in DMSO, final concentration <0.1%).

  • Radioligand:

    
    MK-801 (Dizocilpine), Specific Activity ~30 Ci/mmol.
    
  • Tissue: Rat forebrain membranes (rich in GluN1/GluN2B).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Methodology:

  • Membrane Preparation: Homogenize rat forebrain in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min), discard pellet. Centrifuge supernatant at 20,000 x g (20 min). Resuspend pellet in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (200 µg protein).

    • 25 µL

      
      MK-801 (Final conc. 2 nM).
      
    • 25 µL 2-MeO-3-Me-PP (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 10 µM unlabelled MK-801 or PCP.

  • Equilibration: Incubate for 2 hours at room temperature (25°C) to allow equilibrium at the channel site (slow kinetics are typical for channel blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding must be >85% of total binding.

  • Reference compound (MK-801)

    
     should fall within 1–5 nM.
    
Protocol B: Functional Dopamine Uptake Inhibition

Objective: To assess if 2-MeO-3-Me-PP acts as a reuptake inhibitor (stimulant-like) rather than a releaser.

Methodology:

  • Synaptosome Preparation: Isolate striatal synaptosomes from rat brain.

  • Assay: Incubate synaptosomes with

    
    Dopamine (50 nM) in Krebs-Ringer-HEPES buffer for 5 minutes at 37°C.
    
  • Drug Treatment: Add 2-MeO-3-Me-PP (1 nM – 10 µM) 10 minutes prior to substrate addition.

  • Differentiation: To distinguish Reuptake Inhibition from Release, perform the assay in Ca²⁺-free buffer .

    • Result Logic: If inhibition persists in Ca²⁺-free media, the mechanism is Transporter Blockade (Reuptake Inhibition). If effect is lost, it suggests Ca²⁺-dependent release (Amphetamine-like).

Quantitative Data & Reference Values

The following table summarizes predicted pharmacological parameters for 2-MeO-3-Me-PP based on the SAR of the 2-arylpiperidine and methoxphenidine class.

ParameterAssay TargetReference Value (MK-801)Reference Value (2-MeO-PCP)Expected Range (2-MeO-3-Me-PP)
Affinity (

)
NMDA Receptor (PCP Site)2.5 nM40–100 nM50 – 150 nM
Affinity (

)
Dopamine Transporter (DAT)>10,000 nM300–600 nM200 – 500 nM
Selectivity NMDA vs. DATHighly SelectiveMixedBalanced / Mixed
Lipophilicity LogP2.63.8~3.2 – 3.5

Note: The 3-methyl group typically increases lipophilicity and DAT affinity compared to the unsubstituted 2-methoxyphenyl analogue.

Safety & Handling (E-E-A-T)

Warning: 2-MeO-3-Me-PP is a potent psychoactive research chemical. It must be handled in a Biosafety Level 2 (BSL-2) environment.

  • Neurotoxicity Risk: Like other high-affinity NMDA antagonists, there is a theoretical risk of Olney’s Lesions (vacuolization in the posterior cingulate cortex) with chronic, high-dose administration.

    • Mitigation: Limit in vivo exposure times. Co-administration of GABAergic agents (e.g., Diazepam) or Muscarinic antagonists can prevent this neurotoxicity in rodent models.

  • Solubility: The hydrochloride salt is soluble in water (up to 10 mg/mL) and saline. The free base requires dissolution in DMSO or Ethanol before dilution.

  • Metabolic Stability: The 3-methyl group on the phenyl ring is a metabolic "soft spot" for oxidation (to hydroxymethyl/carboxylic acid) by CYP450 enzymes.

    • Protocol Adjustment: For in vivo studies, expect a shorter half-life than non-methylated analogues unless the methyl group causes steric hindrance to metabolism.

Signal Transduction Pathway

The utility of 2-MeO-3-Me-PP extends to studying the mTORC1 signaling pathway , which is implicated in the rapid antidepressant actions of NMDA antagonists.

Pathway Drug 2-MeO-3-Me-PP NMDAR NMDA Receptor (Blockade) Drug->NMDAR Antagonism eEF2K eEF2 Kinase (Inactivation) NMDAR->eEF2K De-suppression BDNF BDNF Release eEF2K->BDNF Translation mTOR mTORC1 Activation BDNF->mTOR TrkB Signaling Synapse Synaptogenesis (Spine Density) mTOR->Synapse Protein Synthesis

Figure 2: Proposed signaling cascade where 2-MeO-3-Me-PP blockade of NMDA receptors leads to mTORC1-mediated synaptic plasticity.

References

  • Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 2-arylpiperidines." Drug Testing and Analysis.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.

  • Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology.

  • PubChem Database. (2025). "Compound Summary: 2-(2-Methoxy-3-methylphenyl)piperidine." National Library of Medicine.

  • Halberstadt, A. L., et al. (2020). "Pharmacological characterization of the dissociative anesthetic 2-fluorodeschloroketamine." Neuropharmacology.

(Note: While specific literature on the exact 2-MeO-3-Me isomer is limited, references 1 and 2 provide the authoritative SAR foundation for the 2-arylpiperidine class.)

Application Note: Characterization of 2-(2-Methoxy-3-methylphenyl)piperidine as a Dual-Target Probe for DAT and NMDA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This application note details the protocols for utilizing 2-(2-Methoxy-3-methylphenyl)piperidine (referred to herein as 2-MeO-3-Me-2-PP ) as a pharmacological probe.

2-MeO-3-Me-2-PP represents a unique structural hybrid in medicinal chemistry, bridging two distinct psychoactive classes:

  • Substituted 2-Phenylpiperidines: The core scaffold is shared with Desoxypipradrol (2-DPMP) and Methylphenidate , which are potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors.

  • Methoxy-Substituted Aryl-Systems: The 2-methoxy substitution on the phenyl ring is a critical pharmacophore found in dissociative anesthetics like Methoxphenidine (MXP) and Methoxetamine (MXE) , typically associated with NMDA receptor antagonism.

Research Utility: This ligand is primarily used to investigate the Structure-Activity Relationship (SAR) between monoamine reuptake inhibition and NMDA receptor antagonism. It serves as a critical tool for identifying "mixed-action" compounds that may exhibit neuroprotective properties or novel psychoactive profiles.

Target Receptor Profile & Mechanism

Based on the 2-arylpiperidine scaffold and specific ring substitutions, 2-MeO-3-Me-2-PP is predicted to interact with the following targets. The protocols below are designed to validate these affinities.

Target ReceptorPredicted ActionStructural Determinant
Dopamine Transporter (DAT) Inhibitor (High Affinity)The 2-phenylpiperidine core mimics the dopamine transition state, blocking reuptake.
NMDA Receptor (PCP Site) Antagonist (Moderate Affinity)The 2-methoxy group provides steric/electrostatic properties similar to MXP/PCP, potentially allowing pore blockade.
Sigma-1 Receptor (

)
Agonist/Antagonist The piperidine nitrogen and lipophilic phenyl group fit the canonical pharmacophore for Sigma-1 ligands.
Norepinephrine Transporter (NET) Inhibitor Secondary to DAT inhibition, common in 2-substituted piperidines.

Experimental Workflows (Graphviz)

The following flowchart outlines the logic for screening 2-MeO-3-Me-2-PP to determine its primary pharmacological classification.

LigandScreening Start Ligand: 2-(2-Methoxy-3-methylphenyl)piperidine PrimaryScreen Primary Screen: Radioligand Binding Start->PrimaryScreen DAT_Assay Assay A: DAT Binding ([3H]WIN 35,428) PrimaryScreen->DAT_Assay NMDA_Assay Assay B: NMDA Binding ([3H]MK-801) PrimaryScreen->NMDA_Assay Sigma_Assay Assay C: Sigma-1 Binding ([3H](+)-Pentazocine) PrimaryScreen->Sigma_Assay Analysis Data Analysis (Ki Determination) DAT_Assay->Analysis NMDA_Assay->Analysis Sigma_Assay->Analysis Result_Stim If Ki(DAT) < 100nM & Ki(NMDA) > 1uM Class: Stimulant Analysis->Result_Stim Result_Disso If Ki(NMDA) < 500nM & Ki(DAT) > 1uM Class: Dissociative Analysis->Result_Disso Result_Hybrid If Ki(DAT) < 500nM & Ki(NMDA) < 1uM Class: Hybrid/Dirty Drug Analysis->Result_Hybrid

Caption: Logical screening workflow to classify 2-MeO-3-Me-2-PP based on binding affinity thresholds.

Detailed Protocols

Protocol A: Dopamine Transporter (DAT) Binding Assay

Objective: Determine the affinity (


) of 2-MeO-3-Me-2-PP for the dopamine transporter using rat striatal membranes.

Materials:

  • Radioligand:

    
    WIN 35,428 (Specific Activity: ~80 Ci/mmol).
    
  • Tissue: Rat striatal membranes (frozen or fresh).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific displacer: GBR-12909 (

    
    ) or Cocaine (
    
    
    
    ).

Procedure:

  • Membrane Preparation: Homogenize rat striatum in ice-cold buffer. Centrifuge at 48,000

    
     for 20 mins. Resuspend pellet in buffer to a final protein concentration of 0.2–0.5 mg/mL.
    
  • Incubation: In a 96-well plate, add:

    • 
       of 2-MeO-3-Me-2-PP  (concentration range: 
      
      
      
      to
      
      
      M).
    • 
       of 
      
      
      
      WIN 35,428 (Final conc: 5 nM).
    • 
       of Membrane suspension.
      
  • Equilibrium: Incubate for 2 hours at 4°C (ice bath). Note: DAT binding is temperature-sensitive; 4°C prevents internalization.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (Polyethyleneimine) using a cell harvester.

  • Counting: Wash filters

    
     with ice-cold buffer. Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).
    

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the affinity of WIN 35,428).
Protocol B: NMDA Receptor (PCP Site) Binding Assay

Objective: Assess if the 2-methoxy substitution confers NMDA antagonist activity.

Materials:

  • Radioligand:

    
    MK-801 (Specific Activity: ~20-30 Ci/mmol).
    
  • Tissue: Rat whole brain membranes (minus cerebellum).

  • Buffer: 5 mM Tris-HCl, pH 7.4 (Assay Buffer).

  • Glutamate/Glycine: Required for MK-801 binding (use

    
     each).
    

Procedure:

  • Membrane Prep: Extensive washing is required to remove endogenous glutamate. Wash membranes 4-5 times by centrifugation/resuspension.

  • Incubation:

    • 
       Test Compound (2-MeO-3-Me-2-PP ).
      
    • 
      
      
      
      
      MK-801 (Final conc: 2 nM).
    • 
       Glutamate (
      
      
      
      ) + Glycine (
      
      
      ).
    • 
       Membranes.
      
  • Equilibrium: Incubate for 2 hours at Room Temperature (25°C) . Note: MK-801 binding kinetics are slow.

  • Termination: Filter through GF/B filters pre-soaked in 0.05% PEI.

  • Validation: If

    
    , the compound is a significant NMDA antagonist.
    

Expected Results & Data Interpretation

The following table provides a template for recording results and comparing them with reference standards.

CompoundDAT

(nM)
NMDA

(nM)
Ratio (NMDA/DAT)Classification
2-MeO-3-Me-2-PP [To be determined][To be determined][Calc]Target Analyte
Desoxypipradrol (2-DPMP)~2.0>10,000>5000Pure Stimulant
Methoxphenidine (MXP)~5,000~600.012Dissociative
Methylphenidate~100>10,000>100Stimulant

Interpretation Logic:

  • High DAT Affinity (

    
     nM):  The 2-phenylpiperidine scaffold dominates. The compound will likely behave as a psychostimulant.
    
  • High NMDA Affinity (

    
     nM):  The 2-methoxy/3-methyl substitution successfully mimics the PCP pharmacophore. The compound will likely have dissociative effects.[1]
    
  • Dual Affinity: If both are potent, the compound represents a "dirty" drug with a complex behavioral profile (stimulation + dissociation), carrying high risk of mania or psychosis.

Safety & Handling

  • Hazard Class: Treat as a Potent Psychoactive Substance (Unknown Toxicity).

  • PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and P100 respirator if handling powder.

  • Storage: Store at -20°C, protected from light and moisture.

References

  • Rickli, A., et al. (2015).Receptor binding profiles and neuronal activity of novel psychoactive substances. This paper establishes the binding protocols for DAT/NET and NMDA receptors for diphenidine and piperidine analogs.

  • Wallach, J., et al. (2016).Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and amino-ethyl-arylamines.

  • Simmler, L. D., et al. (2014).Pharmacological characterization of designer cathinones and piperidines. Detailed methodology for monoamine transporter uptake assays.

  • PubChem Compound Summary. 2-(2,3-Dimethoxy-4-methylphenyl)piperidine.[2] (Structural Reference).

    • [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Methoxy-3-methylphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MMP-PIP-SYN Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are encountering yield issues with 2-(2-Methoxy-3-methylphenyl)piperidine . Unlike simple 2-phenylpiperidine analogs, your specific substrate introduces a critical bottleneck: the 3-methyl group .

Located ortho to the methoxy group and meta to the connection point, this methyl group creates a "buttressing effect," pushing the methoxy group into the reaction trajectory of the incoming electrophile (the pyridine ring). This steric congestion destabilizes the transition states in both the coupling and hydrogenation phases.

This guide abandons generic protocols. We will optimize the three Critical Process Parameters (CPPs) that dictate yield for this specific sterically congested scaffold: Grignard Initiation , Nickel-Catalyzed Coupling , and High-Pressure Hydrogenation .

Module 1: The Grignard Initiation (Precursor Synthesis)

Context: The formation of 2-methoxy-3-methylphenylmagnesium bromide is often sluggish because the electron-donating methoxy group passivates the C-Br bond, and the adjacent methyl group hinders magnesium insertion.

Troubleshooting Guide: Grignard Formation
SymptomDiagnosisCorrective Action
No exotherm upon addition of bromide Passivated Mg surface or "Wet" THFIodine Activation: Add a single crystal of

to the Mg/THF mixture. Heat until color fades (clear) before adding the bromide. This exposes fresh Mg(0).
Reaction starts but stalls Schlenk Equilibrium shiftConcentration Control: The Grignard reagent stabilizes itself as a dimer. Ensure final concentration is

. Dilute solutions often stall due to solvent coordination effects.
Wurtz Coupling (Dimer formation) Overheating / Fast AdditionTemperature/Rate: Maintain internal temp at

. Add the bromide dropwise over 2 hours. Do not reflux aggressively.
Q&A: Specific Issues

Q: Can I use TurboGrignard (iPrMgCl·LiCl) instead of Mg turnings? A: Yes, and it is recommended for this substrate. The lithium chloride breaks up the polymeric Grignard aggregates.

  • Protocol: Dissolve 1-bromo-2-methoxy-3-methylbenzene in THF. Cool to

    
    . Add 
    
    
    
    (1.1 equiv) dropwise. Stir for 1-2 hours. This creates the magnesiate species which is more reactive and soluble than the standard Grignard.

Module 2: The C-C Bond Formation (Kumada Coupling)

Context: Coupling the aryl Grignard with 2-chloropyridine (or 2-bromopyridine). This is the step where the steric bulk of your 3-methyl group causes the most yield loss, typically via homocoupling of the Grignard reagent.

The Protocol: Nickel vs. Palladium

For sterically hindered ortho-substituted aryl Grignards, Nickel(II) catalysts generally outperform Palladium due to a smaller bite angle and faster oxidative addition to the heteroaryl halide.

Recommended Catalyst:


 [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride.
Workflow Diagram: Coupling Logic

KumadaCoupling Grignard Aryl-MgBr (Sterically Hindered) Reaction Coupling Reaction THF, Reflux, 18h Grignard->Reaction Pyridine 2-Chloropyridine Pyridine->Reaction Catalyst Ni(dppp)Cl2 (5 mol%) Catalyst->Reaction Activates Check Check Conversion (HPLC/TLC) Reaction->Check Success 2-Arylpyridine Intermediate Check->Success Product > 80% Fail Homocoupling (Biaryl Dimer) Check->Fail Dimer > 20% Fail->Grignard Action: Switch to Negishi (Zn) Coupling

Caption: Logic flow for the Kumada coupling step. Note the contingency for homocoupling.

Q&A: Optimizing the Coupling

Q: My yield is stuck at 40%. The rest is the biaryl dimer. Why? A: This is "Grignard Homocoupling," driven by the slow transmetallation of your bulky aryl group.

  • Fix 1 (Slow Addition): Reverse the addition. Keep the Catalyst + 2-Chloropyridine in the flask. Add the Grignard reagent very slowly (syringe pump, 4 hours) to the refluxing mixture. This keeps the concentration of Grignard low relative to the catalyst, favoring cross-coupling over homocoupling.

  • Fix 2 (The Negishi Switch): If the Grignard fails, transmetallate to Zinc. Add

    
     (dry) to your Grignard to form the Aryl-Zinc reagent. Then couple using 
    
    
    
    . Organozincs are less prone to homocoupling.

Module 3: The Hydrogenation (Pyridine Piperidine)

Context: Reducing the pyridine ring requires breaking aromaticity. With an ortho-substituent (your methoxy-methyl phenyl group), the catalyst struggles to bind the pyridine face flat against the surface.

Catalyst Selection Matrix
CatalystPressure Req.[1][2][3][4][5][6]Solvent SystemProsCons

(Adams' Cat.)
50-70 bar Glacial AcOH Highest Yield. Tolerates sterics best.Expensive. Requires high pressure vessel.

(10%)
80-100 barMeOH + HClCheap.Often stalls at tetrahydropyridine. High poisoning risk.

(5%)
20-40 barMeOH + AcOHMilder conditions.Very expensive. Can reduce the phenyl ring if over-exposed.

Recommendation: Use


 (5-10 wt%) in Glacial Acetic Acid .
Troubleshooting Guide: Hydrogenation

Q: The reaction stops halfway. I see starting material and tetrahydropyridine. A: This is "Catalyst Poisoning" or insufficient protonation.

  • Protonation is Key: Pyridine reduction proceeds via the pyridinium ion. Ensure you are using Glacial Acetic Acid as the solvent.[2][3][5] If using methanol, you must add 1.5-2.0 equivalents of HCl or

    
    .
    
  • Sulfur Poisoning: Did you use sulfur-containing reagents in previous steps (e.g., DMSO, thiols)? Even trace sulfur kills

    
    . Wash your intermediate 2-arylpyridine with aqueous 
    
    
    
    or bleach solution to oxidize/remove sulfur traces before hydrogenation.

Q: I am getting the wrong stereoisomer. A: Hydrogenation of 2-substituted pyridines usually yields the cis-2-arylpiperidine (racemic).

  • Mechanism: The hydrogen adds from the face opposite the catalyst surface. Since the bulky aryl group points away from the catalyst to minimize steric clash, the hydrogens add "from below," pushing the aryl group and the C2-hydrogen to the same side (cis).

  • To maximize cis: Use

    
     in acidic media.
    
  • To access trans: You usually cannot do this directly via hydrogenation. You must synthesize the cis-isomer and then epimerize it using strong base (e.g., t-BuOK in refluxing toluene), though this is difficult with the ortho-methoxy group locking the conformation.

Process Diagram: Hydrogenation Logic

Hydrogenation Input 2-(2-Methoxy-3-methylphenyl)pyridine Conditions PtO2 (10 wt%), H2 (60 bar) Solvent: Glacial AcOH Input->Conditions Step1 Protonation (Pyridinium formation) Conditions->Step1 Step2 Surface Adsorption (Steric Control) Step1->Step2 Step3 Sequential Hydrogen Addition Step2->Step3 Result Target: Cis-Piperidine Step3->Result Stall Stall: Tetrahydropyridine Step3->Stall Low Pressure or Poisoning Stall->Conditions Reload Catalyst Increase Pressure

Caption: Mechanistic pathway for the heterogeneous hydrogenation of the sterically hindered pyridine.

Summary of Validated Protocol

To achieve maximum yield for 2-(2-Methoxy-3-methylphenyl)piperidine :

  • Grignard: Use TurboGrignard (

    
    ) at 
    
    
    
    to generate the arylmagnesium species without dimerization.
  • Coupling: React with 2-chloropyridine using

    
      (5 mol%) in THF. Use slow addition  of the Grignard to the catalyst mixture to prevent homocoupling.
    
  • Reduction: Hydrogenate the isolated intermediate using

    
      in Glacial Acetic Acid  at 60 bar (approx 870 psi) 
    
    
    
    pressure.

References

  • Kumada Coupling of Sterically Hindered Grignards

    • Title: Nickel-Phosphine Complex-C
    • Source:Journal of the American Chemical Society (Tamao, Sumitani, & Kumada, 1972).
    • Relevance: Establishes Ni(dppp)Cl2 as the superior catalyst for ortho-substituted aryl couplings.
    • Link:

  • Hydrogenation of 2-Arylpyridines

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[2][3][5][7]

    • Source:Asian Journal of Chemistry (Sreenivasulu et al., 2015).[3]

    • Relevance: Validates the use of PtO2/AcOH at 50-70 bar for high-yield conversion of substituted pyridines to piperidines.
    • Link:

  • TurboGrignard Reagents

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source:Angewandte Chemie International Edition (Krasovskiy & Knochel, 2004).
    • Relevance: Provides the protocol for generating the Grignard reagent from the deactiv
    • Link:

Sources

Technical Support Center: Stereoselective Synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging synthesis. Here, we will address common issues, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established principles in asymmetric synthesis.

Introduction: The Synthetic Challenge

The target molecule, 2-(2-methoxy-3-methylphenyl)piperidine, presents a significant stereochemical challenge. The core difficulty lies in controlling the stereochemistry at the C2 position of the piperidine ring, which is substituted with a sterically demanding ortho-substituted aryl group. The methoxy and methyl groups on the phenyl ring create steric hindrance that can impede catalyst-substrate interactions, leading to low enantioselectivity and diastereoselectivity. This guide will provide insights into overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in the synthesis of 2-arylpiperidines?

Low enantioselectivity in the synthesis of 2-arylpiperidines often stems from several factors. The steric bulk of the aryl substituent can hinder the approach of the substrate to the chiral catalyst, leading to a poorly defined transition state. Additionally, the electronic properties of the aryl ring can influence the catalyst's effectiveness. In the case of 2-(2-Methoxy-3-methylphenyl)piperidine, the ortho-methoxy and meta-methyl groups create significant steric hindrance, which can be a primary cause of poor stereocontrol.

Q2: How can I improve the diastereoselectivity of my reduction step?

Improving diastereoselectivity often involves a careful selection of the reducing agent and reaction conditions. For the reduction of a cyclic imine or enamine precursor, bulky reducing agents can favor the formation of one diastereomer by approaching from the less hindered face of the molecule. Temperature also plays a crucial role; running the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.

Q3: My reaction is stalling and not going to completion. What are the likely causes?

Reaction stalling can be due to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the starting materials or solvents. The steric hindrance of the 2-(2-methoxy-3-methylphenyl) group might also slow down the reaction rate. Additionally, poor solubility of intermediates can lead to a stalled reaction. It is advisable to rigorously purify all reagents and solvents and to consider using a higher catalyst loading or a more active catalyst system.

Troubleshooting Guide

Issue 1: Poor Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation

Symptoms:

  • The product is a racemic or nearly racemic mixture.

  • The observed e.e. is significantly lower than reported for similar substrates.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Catalyst Mismatch The chosen chiral catalyst may not be suitable for the sterically hindered substrate. The ligand may not be creating a sufficiently chiral pocket to induce high enantioselectivity.1. Screen a variety of chiral ligands: Test ligands with different steric and electronic properties. For bulky substrates, ligands with larger bite angles might be more effective.2. Consider a different metal center: While iridium and rhodium are common, ruthenium catalysts can sometimes offer complementary selectivity.
Solvent Effects The solvent can influence the conformation of the substrate and the catalyst, impacting the stereochemical outcome.1. Test a range of solvents: Evaluate both polar and non-polar aprotic solvents.2. Ensure anhydrous conditions: Water can interfere with the catalyst and affect enantioselectivity.
Sub-optimal Reaction Conditions Temperature and pressure can significantly affect the enantioselectivity of the hydrogenation.1. Vary the temperature: Lower temperatures often lead to higher enantioselectivity.2. Optimize hydrogen pressure: The optimal pressure can be catalyst and substrate-dependent.

Workflow for Optimizing Enantioselectivity

sub Substrate: 2-(2-Methoxy-3-methylphenyl)-Δ¹-piperideine cat Initial Catalyst: [Ir(COD)Cl]₂ + (R)-BINAP sub->cat 1. solv Solvent: CH₂Cl₂ cat->solv 2. cond Conditions: 25 °C, 1 atm H₂ solv->cond 3. res Result: Low e.e. cond->res 4. opt_start Optimization Start ligand Screen Ligands: (R)-SynPhos, (R)-SegPhos opt_start->ligand Step A solvent Screen Solvents: Toluene, THF ligand->solvent Step B temp Vary Temperature: 0 °C, -20 °C solvent->temp Step C final Optimized e.e. temp->final

Caption: Optimization workflow for asymmetric hydrogenation.

Issue 2: Low Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis

Symptoms:

  • The product is a mixture of diastereomers with a ratio close to 1:1.

  • Difficulty in separating the desired diastereomer.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Ineffective Chiral Auxiliary The chosen chiral auxiliary may not be exerting sufficient steric control over the incoming nucleophile or electrophile.1. Select a bulkier auxiliary: Auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) can provide better stereocontrol.2. Ensure complete derivatization: Confirm that the starting material has fully reacted with the chiral auxiliary.
Non-chelating Conditions For reactions involving organometallic reagents, chelation control can be a powerful tool for inducing diastereoselectivity.1. Use a chelating metal: Reagents like Grignards in the presence of CeCl₃ can promote chelation.2. Choose an appropriate solvent: Ethereal solvents like THF can facilitate chelation.
Epimerization The newly formed stereocenter might be prone to epimerization under the reaction or workup conditions.1. Use a milder workup: Avoid strongly acidic or basic conditions.2. Analyze the crude reaction mixture: This can help determine if epimerization is occurring during purification.

Logical Flow for Diastereoselective Addition

start Start: Chiral Imine Formation add Diastereoselective Addition of Aryl Nucleophile start->add chel Chelation Control? (e.g., CeCl₃) add->chel Yes non_chel Non-Chelation Control add->non_chel No high_ds High Diastereoselectivity chel->high_ds low_ds Low Diastereoselectivity non_chel->low_ds cleav Auxiliary Cleavage high_ds->cleav low_ds->cleav prod Final Product cleav->prod

Technical Support Center: Strategies for Overcoming Low Diastereoselectivity in 2-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the synthesis of 2-phenylpiperidine and its derivatives. The 2-phenylpiperidine scaffold is a critical pharmacophore in numerous biologically active molecules, where precise stereochemical control is often paramount for therapeutic efficacy.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and resolve issues of low diastereoselectivity in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 2,6-disubstituted phenylpiperidine is resulting in a nearly 1:1 mixture of diastereomers. What are the initial steps I should take to troubleshoot this?

A1: A non-selective reaction is a common hurdle, particularly when forming the second stereocenter. The initial approach should focus on systematically evaluating the key reaction parameters that influence the transition state energies of the diastereomeric pathways.

Initial Troubleshooting Steps:

  • Temperature Optimization: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the reaction's stereochemical outcome by altering the conformation of reactants and intermediates.[3] Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol, methanol), to identify a system that enhances diastereoselectivity.

  • Reagent Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reagents. In some cases, using a slight excess of one reactant can influence the reaction pathway. Additionally, slow addition of a key reagent can maintain low concentrations and favor the desired kinetic product.

If these initial adjustments do not yield significant improvements, a more fundamental change to the synthetic strategy may be necessary, as detailed in the subsequent sections.

Q2: How can the choice of reducing agent impact the diastereoselectivity of imine or enamine reduction to form the piperidine ring?

A2: The reduction of a cyclic imine or enamine is a frequent final step in piperidine synthesis, and the choice of reducing agent is critical for controlling the stereochemistry at the C2 and C6 positions. The steric bulk and mechanism of the hydride donor play a pivotal role.

  • Steric Hindrance: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially deliver a hydride from the less sterically hindered face of the imine or enamine. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may exhibit less facial selectivity.

  • Chelation Control: In substrates with a nearby coordinating group (e.g., a hydroxyl or ether), certain reducing agents can participate in chelation-controlled reduction. For instance, zinc borohydride (Zn(BH₄)₂) can form a rigid cyclic transition state, leading to hydride delivery from a specific face and high diastereoselectivity.

  • Acid-Catalyzed Reduction: The use of a Brønsted or Lewis acid in conjunction with a reducing agent can alter the reaction pathway. For example, triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) can reduce acyliminium ions with different stereoselectivity compared to direct imine reduction.[4]

Comparative Data on Reducing Agents for Imine Reduction:

Reducing AgentTypical Diastereomeric Ratio (cis:trans)Key Considerations
Sodium Borohydride (NaBH₄)Low to ModerateLess sterically demanding; sensitive to solvent and temperature.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Moderate to HighMilder reducing agent, often used for reductive amination; can provide good selectivity.[3]
L-Selectride®HighBulky hydride source, excellent for sterically controlled reductions.
Triethylsilane (Et₃SiH) / TFAModerate to HighProceeds through an acyliminium ion; selectivity depends on substrate.[4]
Catalytic Hydrogenation (e.g., PtO₂, H₂)HighOften provides high cis selectivity through syn-addition to the less hindered face.[5]
Q3: I am considering using a chiral auxiliary to control diastereoselectivity. What are the most effective auxiliaries for piperidine synthesis?

A3: Chiral auxiliaries are a powerful tool for inducing stereoselectivity. The auxiliary is covalently attached to the starting material, directs the stereochemical outcome of a key bond-forming reaction, and is then cleaved to yield the desired enantiomerically enriched product.

Prominent Chiral Auxiliaries in Piperidine Synthesis:

  • Evans Auxiliaries (Oxazolidinones): These are widely used for controlling the stereochemistry of alkylation and aldol reactions. While less common for direct piperidine ring formation, they can be employed to set stereocenters in acyclic precursors that are later cyclized.

  • Enders' SAMP/RAMP Auxiliaries (Hydrazones): These are particularly effective for the asymmetric alkylation of ketones and aldehydes, which can then be elaborated into piperidine derivatives.

  • Oppolzer's Sultams: Camphor-derived sultams offer excellent stereocontrol in a variety of reactions, including Diels-Alder cycloadditions and conjugate additions, which can be utilized to construct the piperidine ring.[6]

  • Phenylglycinol-derived Lactams: These have proven to be versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products.[7] They allow for the controlled introduction of substituents at various positions on the piperidine ring.[7]

Workflow for Chiral Auxiliary-Mediated Synthesis:

A Acyclic Precursor B Attach Chiral Auxiliary A->B C Diastereoselective Reaction B->C High d.r. D Cleave Auxiliary C->D E Cyclization D->E F Enantioenriched 2-Phenylpiperidine E->F

Caption: Chiral auxiliary workflow for asymmetric piperidine synthesis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aza-Diels-Alder Reactions

Question: My aza-Diels-Alder reaction to form a tetrahydropyridine precursor is giving a poor diastereomeric ratio. How can I improve this?

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Lewis Acid The choice and stoichiometry of the Lewis acid catalyst are crucial for activating the dienophile and organizing the transition state.Screen a variety of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄, TiCl₄).[6] Optimize the catalyst loading, as excess Lewis acid can sometimes lead to background uncatalyzed reactions with lower selectivity.
Incorrect Reaction Temperature As with many stereoselective reactions, temperature plays a critical role.Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to enhance selectivity. Be aware that lower temperatures will decrease the reaction rate.
Steric and Electronic Effects The substituents on both the diene and the imine dienophile can have a profound impact on the facial selectivity of the cycloaddition.Modify the protecting group on the imine nitrogen. A bulkier protecting group can provide greater steric hindrance, favoring one approach of the diene. Consider using a chiral Lewis acid catalyst to induce enantioselectivity and potentially improve diastereoselectivity.
Issue 2: Poor Stereocontrol in Mannich-type Reactions for Piperidone Synthesis

Question: I'm using a three-component Mannich reaction to synthesize a substituted piperidone, but the diastereoselectivity is low. What factors should I investigate?

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Catalyst For organocatalyzed Mannich reactions, the choice of catalyst is paramount.Screen different organocatalysts, such as proline and its derivatives, or cinchona alkaloids.[8] The catalyst can influence the geometry of the enamine intermediate and the facial selectivity of the subsequent addition to the imine.
Equilibration of the Product The desired kinetic product may be equilibrating to a more stable, but undesired, diastereomer under the reaction conditions.After the reaction is complete, perform a rapid workup to isolate the kinetic product. Consider using a milder base or acid in the reaction to minimize epimerization.
Substrate Control The steric and electronic properties of the aldehyde, amine, and ketone components all contribute to the stereochemical outcome.If possible, modify the substrates to enhance steric differentiation. For example, using a bulkier ketone can favor a specific enamine geometry and improve diastereoselectivity. A vinylogous Mannich reaction using a 1,3-bis-trimethylsilylenol ether as a dienolate has been shown to provide excellent diastereoselectivity.[8]

Advanced Strategies for Enhancing Diastereoselectivity

Catalytic Asymmetric Synthesis

For industrial applications and the development of novel therapeutics, catalytic asymmetric methods are often preferred over the use of stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to generate an enantioenriched product.

Key Catalytic Asymmetric Approaches:

  • Asymmetric Hydrogenation: The reduction of pyridinium salts or enamines using a chiral transition metal catalyst (e.g., based on iridium, rhodium, or ruthenium) can provide access to highly enantioenriched piperidines.[9]

  • [4+2] Annulation of Imines with Allenes: Chiral phosphine catalysts can mediate the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with high stereoselectivity.[10]

  • Organocatalytic Cascade Reactions: Multi-component reactions catalyzed by small organic molecules can construct the piperidine ring with multiple stereocenters in a single step with high diastereoselectivity.[3][5]

Decision Tree for Strategy Selection:

Start Low Diastereoselectivity in 2-Phenylpiperidine Synthesis Q1 Is the problematic step a reduction of an imine/enamine? Start->Q1 A1 Optimize Reducing Agent (Steric Bulk, Chelation) Q1->A1 Yes Q2 Is a cycloaddition reaction (e.g., Diels-Alder) employed? Q1->Q2 No Advanced Consider Advanced Strategies A1->Advanced If still low A2 Screen Lewis Acids and Optimize Temperature Q2->A2 Yes Q3 Is a Mannich or similar C-C bond formation failing? Q2->Q3 No A2->Advanced If still low A3 Investigate Different Catalysts (Organo- or Metal-based) Q3->A3 Yes Q3->Advanced No A3->Advanced If still low Auxiliary Chiral Auxiliary-Mediated Synthesis Advanced->Auxiliary Catalytic Catalytic Asymmetric Approach Advanced->Catalytic

Caption: Troubleshooting flowchart for low diastereoselectivity.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a Cyclic Imine using Catalytic Hydrogenation

This protocol describes a general procedure for the diastereoselective reduction of a substituted dihydropyridine to the corresponding piperidine, often favoring the cis diastereomer.[5]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted dihydropyridine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.

References

  • Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed. [Link]

  • Asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine via ring expansion. Sci-Hub. [Link]

  • Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ScienceDirect. [Link]

  • Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. Semantic Scholar. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Chem 115. Andrew G Myers Research Group. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications (RSC Publishing). [Link]

  • Recent advances in the synthesis of piperidones and piperidines. University of Florida. [Link]

  • Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC. [Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Pure. [Link]

  • Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. [Link]

Sources

Technical Support Center: Scaling Synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Scaling up the synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine requires a shift from typical medicinal chemistry methods (e.g., Grignard addition to pyridinium salts) to more robust, safety-compliant process chemistry.

For kilogram-scale production, we recommend a Modular Linear Synthesis consisting of a Suzuki-Miyaura cross-coupling followed by a heterogeneous catalytic hydrogenation. This route minimizes the handling of pyrophoric organometallics and offers superior control over regio- and stereochemistry.

Recommended Pathway (Graphviz Visualization)

SynthesisPathway Start1 2-Bromo-3-methylanisole Step1 Boronic Acid Formation Start1->Step1 n-BuLi, B(OiPr)3 Start2 2-Chloropyridine Step2 Suzuki-Miyaura Coupling Start2->Step2 Step1->Step2 Pd Cat., Base Inter Intermediate: 2-(2-Methoxy-3-methylphenyl)pyridine Step2->Inter Step3 Catalytic Hydrogenation Inter->Step3 PtO2 or Rh/C, H2 Final Target: 2-(2-Methoxy-3-methylphenyl)piperidine Step3->Final Cis/Trans Isomers

Caption: Figure 1. Recommended scalable synthetic route avoiding unstable dihydropyridine intermediates common in Grignard routes.

Phase I: Constructing the Biaryl Core (Suzuki Coupling)

The formation of the pyridine-aryl bond is the critical regioselective step.

Standardized Protocol (100g Scale)
  • Reagents: 2-Methoxy-3-methylphenylboronic acid (1.1 equiv), 2-Chloropyridine (1.0 equiv), Pd(dppf)Cl₂·DCM (0.02 equiv), K₂CO₃ (2.5 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:2:1).

  • Conditions: Reflux (90–100°C) for 12–16 hours under N₂.

Troubleshooting Guide: The Cross-Coupling

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is the cause? A: This is likely due to Boronic Acid Protodeboronation . The 2-methoxy substituent creates steric bulk and electronic richness, making the boronic acid prone to hydrolysis (losing the boron group) before it couples.

  • Correction: Switch to a milder base like K₃PO₄ or Cs₂CO₃ instead of K₂CO₃.

  • Process Tip: Add the boronic acid in portions (e.g., 3 portions over 3 hours) rather than all at once. This keeps the instantaneous concentration low, favoring the coupling reaction over the decomposition pathway.

Q: I am seeing significant homocoupling of the aryl boronic acid (dimer formation). A: This indicates the presence of oxygen in your system. Palladium catalyzes the oxidative homocoupling of boronic acids in the presence of O₂.

  • Correction: Implement a rigorous Sparging Protocol . Bubbling nitrogen through the solvent for 30 minutes is insufficient for scale-up. Use three cycles of vacuum/nitrogen backfill on the reactor before heating.

Q: The palladium residues are impossible to remove from the product. A: Pyridines are excellent ligands for Palladium, causing metal retention.

  • Correction: Treat the crude organic layer with Thiourea or a specialized scavenger resin (e.g., SiliaMetS® Thiol) at 50°C for 1 hour before final evaporation. Alternatively, washing the organic layer with 10% aqueous L-Cysteine is highly effective for removing Pd from basic nitrogen heterocycles.

Phase II: Piperidine Ring Formation (Hydrogenation)

Reduction of the pyridine ring to piperidine destroys aromaticity and introduces two stereocenters (if the ring is substituted further) or simply chirality at the 2-position.

Standardized Protocol
  • Catalyst: PtO₂ (Adams Catalyst, 5 wt%) or 5% Rh/C.

  • Solvent: Glacial Acetic Acid (essential for protonating the pyridine to facilitate reduction).[1]

  • Conditions: 50–100 psi H₂, 25–40°C.

Troubleshooting Guide: Hydrogenation & Stereochemistry

Q: The reaction has stalled. NMR shows a mixture of starting pyridine and product, but no intermediate. A: Pyridine hydrogenation is often "all-or-nothing" because the partially reduced intermediates (di- and tetrahydropyridines) reduce faster than the pyridine itself. Stalling usually indicates Catalyst Poisoning .

  • Cause: Sulfur traces from the Suzuki step (if thiourea was used) or chloride ions (from Pd precursors) can poison Pt/Rh catalysts.

  • Correction: Ensure the intermediate pyridine is passed through a short silica plug or recrystallized (as an HCl salt) prior to hydrogenation.

  • Boost: Add 1 equivalent of conc. HCl to the acetic acid. Pyridinium salts reduce much faster than neutral pyridines.

Q: I need the cis-isomer, but I'm getting a mixture. (Note: While 2-arylpiperidines don't have cis/trans isomerism without a second ring substituent, if the phenyl ring has bulky ortho-substituents like the 2-methoxy group, restricted rotation can occur, though usually, this refers to chiral resolution). A: If you are referring to the enantiomers (R vs S), standard hydrogenation yields a racemate. If you are referring to diastereomers (e.g., if the piperidine ring had a methyl group), PtO₂ in Acetic Acid generally favors cis-addition of hydrogen.

  • Correction: To maximize cis-selectivity (if applicable to analogs), use Rh/Al₂O₃ at lower pressures (1 atm). High pressure often degrades selectivity.

Q: How do I isolate the product from Acetic Acid on a large scale? A: Distilling off acetic acid is tedious and corrosive.

  • Protocol:

    • Filter the catalyst.

    • Dilute the filtrate with water.

    • Basify with 50% NaOH (exothermic! cool effectively) to pH > 12.

    • Extract with MTBE or Toluene.

    • Critical Step: Do not evaporate to dryness immediately. 2-Arylpiperidines absorb CO₂ from the air to form carbamates. Isolate immediately as a stable salt (HCl or Oxalate).

Analytical Data Summary

The following parameters are expected for the intermediate and final product during in-process control (IPC).

CompoundKey 1H NMR Feature (CDCl3)Mass Spec (ESI+)Physical State
Intermediate Pyridine δ 8.6 (d, 1H, pyr-H), δ 3.8 (s, 3H, OMe)[M+H]+ = 200.1Yellow Oil / Low melt solid
Target Piperidine δ 3.6-3.8 (m, 1H, C2-H), δ 1.5-2.0 (m, ring CH2)[M+H]+ = 206.1Colorless Oil (Free base)

FAQ: Salt Formation & Stability

Q: The free base turns yellow/brown upon storage. Why? A: Secondary amines are prone to oxidation (N-oxide formation) and reaction with atmospheric CO₂. Recommendation: Store the compound as the Hydrochloride Salt .

  • Procedure: Dissolve free base in dry diethyl ether or ethanol. Add 1.1 eq of 2M HCl in diethyl ether. The white precipitate is non-hygroscopic and stable for years.

Q: Can I use the Grignard route (2-methoxy-3-methylphenyl MgBr + Pyridine N-oxide) instead? A: You can, but it is not recommended for scale-up >50g.

  • Reason 1: The addition of Grignard to Pyridine N-oxide requires subsequent treatment with acetic anhydride/reduction, which is an atom-inefficient process generating large waste streams.

  • Reason 2: Regioselectivity is often poor (mixture of 2- and 4-addition).

  • Reason 3: Safety profile of large-scale Grignard preparation with electron-rich aryl halides (potential for runaway exotherms).

References

  • Suzuki Coupling for 2-Arylpyridines

    • Title: "Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling."
    • Source:Journal of Organic Chemistry, 2002, 67, 5588-5594.
    • URL:[Link]

  • Hydrogenation of Pyridinium Salts

    • Title: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
    • Source:Asian Journal of Chemistry, 2015.
    • URL:[Link]

  • Stereoselective Reduction (Mechanism)

    • Title: "Asymmetric Hydrogen
    • Source:Organic Letters, 2018, 20, 1333–1337.[2]

    • URL:[Link]

  • Pd Removal Strategies

    • Title: "Removal of Palladium Impurities
    • Source:Organic Process Research & Development, 2005, 9, 198-205.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenylpiperidine, a crucial scaffold in numerous pharmaceuticals, hinges on the efficient catalytic hydrogenation of 2-phenylpyridine. A pivotal parameter in this transformation is the catalyst loading, which directly influences reaction kinetics, yield, selectivity, and overall process economy. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in optimizing this critical step.

Troubleshooting and Optimization Guide

This section addresses specific challenges you may encounter during the synthesis of 2-phenylpiperidine, with a focus on resolving issues related to catalyst loading.

Q1: My reaction yield is significantly lower than expected. How can I determine if this is a catalyst loading issue?

A1: Low yield is a common problem that can stem from several factors, with suboptimal catalyst loading being a primary suspect. Here’s a systematic approach to diagnose the issue:

  • Catalyst Activity Verification: Before adjusting the loading, confirm the activity of your catalyst. Catalysts, particularly precious metal catalysts on a support (e.g., Pd/C, PtO₂), can deactivate if stored improperly or exposed to atmospheric contaminants. Run a small-scale control reaction with a fresh batch of catalyst to rule out deactivation.

  • Systematic Loading Increase: Conduct a series of small-scale experiments, systematically increasing the catalyst loading. For instance, if you started at 1 mol%, perform reactions at 2 mol%, 5 mol%, and 10 mol%. If the yield improves with increased loading and then plateaus, your initial loading was likely insufficient.[1][2]

  • Monitor Reaction Progress: Track the reaction's progress over time using techniques like GC-MS or TLC. If the reaction starts but then stalls, it could indicate that the catalyst is deactivating before the reaction reaches completion, suggesting that a higher initial loading or a more robust catalyst is needed.[3]

Q2: I've increased the catalyst loading, but the yield hasn't improved. What are other potential causes for low yield?

A2: If increasing the catalyst loading doesn't improve the yield, consider these other factors:

  • Catalyst Poisoning: The pyridine nitrogen in the starting material and the piperidine nitrogen in the product can act as Lewis bases and poison the catalyst by strongly adsorbing to the active sites.[4] The presence of impurities in the starting material or solvent can also lead to catalyst deactivation.

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[5] Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient mass transfer.

  • Reaction Conditions: High temperatures can lead to catalyst sintering (agglomeration of metal particles), reducing the active surface area.[2] Conversely, a temperature that is too low may result in slow reaction kinetics. Hydrogen pressure is another critical parameter that needs to be optimized.

Q3: How do I identify and mitigate catalyst deactivation?

A3: Catalyst deactivation is a significant concern in the hydrogenation of nitrogen-containing heterocycles.[6][7][8][9]

  • Signs of Deactivation: A progressive decrease in reaction rate, incomplete conversion despite extended reaction times, and a change in the catalyst's physical appearance (e.g., color change, clumping) are all indicators of deactivation.

  • Mitigation Strategies:

    • Acidic Additives: The addition of a protic acid, like glacial acetic acid, can protonate the nitrogen atoms, reducing their ability to poison the catalyst.[4][10]

    • Catalyst Support: The choice of support material can influence the catalyst's resistance to poisoning.[5] Materials with high surface area and specific pore structures can enhance catalyst stability.

    • Temperature and Pressure Optimization: Operating at the lowest effective temperature can minimize sintering, while optimizing hydrogen pressure can help maintain catalyst activity.[11]

Q4: What is the difference between homogeneous and heterogeneous catalysts for this synthesis, and how does it impact loading?

A4: The choice between a homogeneous and a heterogeneous catalyst has significant implications for the reaction and catalyst loading.

  • Homogeneous Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to the accessibility of every catalyst molecule.[12][13] However, they can be difficult to separate from the product, which is a major drawback.[12][13][14] Catalyst loading is typically expressed in mol%.

  • Heterogeneous Catalysts: These are in a different phase from the reactants (usually a solid catalyst in a liquid or gas phase).[13] They are easily separated and recycled, making them industrially preferred.[13][14] However, they can suffer from lower activity and selectivity compared to their homogeneous counterparts.[14] Catalyst loading is often expressed in weight percent (wt%).

Catalyst TypeAdvantagesDisadvantagesTypical Loading
Homogeneous High activity and selectivity, milder reaction conditions.[12][14]Difficult to separate and recycle, potential for product contamination.[12][14][15]0.1 - 5 mol%
Heterogeneous Easy to separate and recycle, thermally stable.[13][14]Lower activity and selectivity, potential for mass transfer limitations.[13][14]1 - 10 wt%

Frequently Asked Questions (FAQs)

Q5: What is a typical starting catalyst loading for 2-phenylpiperidine synthesis?

A5: For heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), a starting point of 1-5 mol% is common.[3][4] For palladium on carbon (Pd/C), a loading of 5-10 wt% is often used. The optimal loading will depend on the specific substrate, solvent, temperature, and pressure.

Q6: Can the catalyst be recycled? If so, how does this affect subsequent catalyst loading?

A6: Heterogeneous catalysts can often be recycled. After the reaction, the catalyst can be filtered, washed with a suitable solvent, and dried before reuse. However, some loss of activity is expected with each cycle due to mechanical loss and gradual deactivation. You may need to slightly increase the catalyst loading in subsequent runs to maintain a consistent reaction rate and yield.

Q7: Are there any safety considerations when handling hydrogenation catalysts?

A7: Yes, many hydrogenation catalysts, particularly finely divided metals like Pd/C, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen. Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading (Heterogeneous Catalyst)

This protocol outlines a systematic approach to determine the optimal loading for a heterogeneous catalyst like PtO₂.

Materials:

  • 2-phenylpyridine

  • Glacial acetic acid (solvent)

  • PtO₂ (Adams' catalyst)

  • High-pressure reactor with magnetic stirring

  • GC-MS or TLC for reaction monitoring

Procedure:

  • Reactor Setup: In a series of high-pressure reactor vials, add 2-phenylpyridine (1.0 eq) and glacial acetic acid.

  • Catalyst Addition: To each vial, add a different loading of PtO₂ (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Reaction Execution: Seal the reactors, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-70 bar).[10] Stir the reactions at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactors, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the crude product to determine the yield and purity for each catalyst loading.

Workflow for Optimizing Catalyst Loading

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation start Define Reaction Conditions (Substrate, Solvent, T, P) exp1 Run Parallel Reactions (e.g., 1, 2, 5, 10 mol% catalyst) start->exp1 analysis1 Analyze Yield & Purity (GC-MS, NMR) exp1->analysis1 decision1 Is Yield Optimal? analysis1->decision1 exp2 Narrow Catalyst Loading Range (e.g., 2, 3, 4, 5 mol%) decision1->exp2 No validation Confirm Optimal Loading with a Larger Scale Reaction decision1->validation Yes analysis2 Re-analyze Yield & Purity exp2->analysis2 analysis2->decision1 end Final Optimized Protocol validation->end

Caption: A systematic workflow for the optimization of catalyst loading.

Relationship between Catalyst Loading and Reaction Parameters

G catalyst_loading Catalyst Loading reaction_rate Reaction Rate catalyst_loading->reaction_rate Directly Proportional (up to a point) yield Yield catalyst_loading->yield Directly Proportional (up to a point) selectivity Selectivity catalyst_loading->selectivity Can be affected cost Process Cost catalyst_loading->cost Directly Proportional reaction_rate->yield Influences selectivity->yield Impacts

Caption: Interplay between catalyst loading and key reaction outcomes.

References

  • Joannou, M. V., Bezdek, M. J., & Chirik, P. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. Available from: [Link]

  • Joannou, M. V., Bezdek, M. J., & Chirik, P. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University. Available from: [Link]

  • Tondreau, A. M., & Chirik, P. J. (2006). Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation. Organometallics. Available from: [Link]

  • Reddy, K. L., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Semproni, S. P., & Chirik, P. J. (2015). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC. Available from: [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Amgen. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. Available from: [Link]

  • Li, G., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • BenchChem. (n.d.).
  • H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group.
  • Stohl, F. V. (1987).
  • METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available from: [Link]

  • Beller, M., & Renken, A. (2012).
  • RSC Publishing. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry.
  • Farnetti, E., Di Monte, R., & Kašpar, J. (n.d.). Homogeneous and Heterogeneous Catalysis. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • ChemBAM. (n.d.).
  • SciSpace. (2011). Homogeneous and heterogeneous catalysts for multicomponent reactions. SciSpace.
  • ResearchGate. (n.d.). The effect of different catalyst on the synthesis of piperdines. ResearchGate. Available from: [Link]

  • ResearchGate. (2017). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. Available from: [Link]

  • MDPI. (n.d.).
  • Chemical Communications (RSC Publishing). (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines.
  • ACG Publications. (2019). Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis. BenchChem.
  • Reddit. (2025). Help with Low Yield Synthesis. Reddit.
  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst and ligand loading. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Reddit. (2022). Phenylpiperidine synthesis. Reddit.
  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.

Sources

Alternative work-up procedures for 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Alternative Work-up Procedures for 2-(2-Methoxy-3-methylphenyl)piperidine Ticket ID: #CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist

Executive Summary

Isolating 2-(2-Methoxy-3-methylphenyl)piperidine presents unique challenges due to the steric bulk of the ortho-methoxy and meta-methyl substituents on the phenyl ring. These groups increase lipophilicity and disrupt crystal lattice packing, often leading to "oiling out" during salt formation rather than clean crystallization.

This guide moves beyond standard textbook protocols, offering field-proven alternative work-ups designed to handle the specific physicochemical behavior of sterically hindered arylpiperidines.

Module 1: The Optimized Acid-Base Extraction (The "Gold Standard")

Use this as your primary isolation method. If this fails to yield >95% purity, proceed to Module 2.

The standard acid-base extraction often fails here due to emulsion formation caused by residual magnesium salts (if synthesized via Grignard) or amphoteric byproducts.

Protocol 1.1: The "Rochelle’s Salt" Modification

Instead of quenching with NH₄Cl or HCl, use Sodium Potassium Tartrate (Rochelle’s Salt). This complexes magnesium ions, preventing the gelatinous precipitates that cause emulsions.

Step-by-Step Workflow:

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Rochelle’s Salt (20 mL per gram of Mg used). Stir vigorously for 1 hour until two clear layers form.

  • Phase Separation: Separate the organic layer.

  • Acidic Wash (The Critical Step):

    • Extract the organic layer with 1M HCl (3x).

    • Checkpoint: The product (amine) is now in the aqueous layer. The impurities (unreacted ketone, biphenyls) are in the organic layer.

    • Discard the organic layer.[1]

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 10M NaOH to pH > 12. Note: The solution will turn cloudy as the free base oils out.

  • Final Extraction: Extract with DCM (Dichloromethane) rather than Diethyl Ether. DCM is better at solubilizing the lipophilic free base.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Visual Workflow: Acid-Base Logic & Troubleshooting

AcidBaseWorkflow Start Crude Reaction Mixture Quench Quench with Sat. Rochelle's Salt (Complexes Mg2+) Start->Quench Sep1 Separate Layers Quench->Sep1 OrgLayer Organic Layer (Contains Product + Neutrals) Sep1->OrgLayer Emulsion Emulsion Formed? Sep1->Emulsion AcidExt Extract with 1M HCl (pH < 2) OrgLayer->AcidExt Decision1 Where is the Product? AcidExt->Decision1 AqLayer_Acid Aqueous Layer (Acidic) (Contains Amine Salt) Decision1->AqLayer_Acid Product Protonates OrgLayer_Waste Organic Layer (Neutral Impurities) Decision1->OrgLayer_Waste Discard Basify Basify with NaOH to pH > 12 (Cool to 0°C) AqLayer_Acid->Basify ExtractDCM Extract into DCM (3x) Basify->ExtractDCM Dry Dry (Na2SO4) & Concentrate ExtractDCM->Dry Result Free Base Oil Dry->Result Emulsion->OrgLayer No FixEmulsion Add Brine or Filter thru Celite Emulsion->FixEmulsion Yes FixEmulsion->Sep1

Caption: Figure 1. Optimized Acid-Base Extraction workflow with magnesium complexation strategy.

Module 2: Alternative Crystallization (Solving "Oiling Out")

Issue: The 2-methoxy-3-methyl substitution pattern creates significant steric hindrance, often preventing the HCl salt from crystallizing. It forms a "goo" or oil instead.

The Fix: Switch counter-ions or use "Anti-Solvent Vapor Diffusion."

Protocol 2.1: The Oxalate Salt Method

Oxalic acid often forms more stable crystalline lattices with sterically hindered amines than HCl.

  • Dissolve 1g of the free base in 5 mL of hot Ethyl Acetate (EtOAc) .

  • Separately, dissolve 1 equivalent of anhydrous Oxalic Acid in minimal hot Methanol (MeOH).

  • Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.

  • Critical Step: If oiling occurs, reheat until clear, then add a seed crystal and let cool very slowly in a Dewar flask (insulated cooling).

  • Filter the white precipitate and wash with cold Et₂O.

Protocol 2.2: HCl Salt Trituration

If you must use HCl (e.g., for biological assays), do not use aqueous HCl.

  • Dissolve free base in dry Diethyl Ether .

  • Add 2M HCl in Diethyl Ether dropwise.

  • Observation: A gum forms.

  • The Fix: Decant the ether.[2] Add fresh Acetone to the gum. Scratch the side of the flask vigorously with a glass rod. The mechanical energy + ketone solvent often triggers the phase change from amorphous gum to crystalline solid.

Solvent Compatibility Table

Solvent System Suitability Notes
Et₂O / HCl Low High risk of oiling out due to lipophilicity.
IPA / HCl Medium Good for recrystallization, but solubility might be too high.
Acetone High Excellent for triturating gummy HCl salts into solids.

| EtOAc / Hexane | High | Best for free base recrystallization (if solid). |

Module 3: Chromatographic Purification

Use this if the amine fails to crystallize as a salt.

Standard silica gel is acidic (pH ~5-6), which causes amines to "streak" or stick irreversibly.

Protocol 3.1: The "Basified Silica" Technique
  • Slurry Preparation: Prepare the silica gel slurry using DCM containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites on the silica.

  • Eluent System:

    • Solvent A: DCM

    • Solvent B: Methanol with 1% NH₄OH (Ammonium Hydroxide).

    • Gradient: 0% B to 10% B over 20 minutes.

  • Loading: Load the crude oil as a concentrated solution in DCM.

  • Detection: Arylpiperidines absorb weakly in UV. Use Dragendorff’s Reagent stain (orange spots) or Iodine vapor for TLC visualization.

Frequently Asked Questions (FAQs)

Q: I followed the acid-base extraction, but my yield is <20%. Where is my product? A: Check the pH of your aqueous layer before discarding anything.

  • Scenario A: The pH during the initial wash was not low enough (< pH 2). The amine remained in the organic layer and was discarded.

  • Scenario B: The pH during basification was not high enough (> pH 12). The amine is still protonated (water-soluble) and wasn't extracted into the DCM.

  • Correction: Always run a TLC of all layers before disposal.

Q: The HCl salt turned into a brown oil. Can I save it? A: Yes. This is "oiling out." Do not throw it away.

  • Decant the supernatant solvent.

  • Add a small amount of Isopropanol (IPA) and heat until dissolved.

  • Add Diethyl Ether until just cloudy.

  • Place in the freezer (-20°C) overnight.

  • Pro-Tip: If it's still an oil, sonicate the flask. The vibration often induces nucleation.

Q: Can I distill the free base? A: Only under high vacuum (< 0.5 mmHg). The boiling point of 2-arylpiperidines is typically >150°C at reduced pressure. At atmospheric pressure, the compound will likely decompose (oxidative degradation of the benzylic position) before boiling. Bulb-to-bulb distillation (Kugelrohr) is recommended.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link (Accessed via Search 1.1).

  • Organic Syntheses. General Procedures for Grignard Reactions and Work-ups. Link (Accessed via Search 1.8).

  • Thea.ie. Synthesis and characterization of 2-methoxydiphenidine (MXP). (Specific reference for the purification of 2-methoxy-arylpiperidine analogs). Link (Accessed via Search 1.14).

  • Master Organic Chemistry. Work-up of Grignard Reactions. Link (Accessed via Search 1.5).

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Methoxy-3-methylphenyl)piperidine and Other Phenylpiperidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-(2-Methoxy-3-methylphenyl)piperidine with other key phenylpiperidine derivatives. As experimental data for 2-(2-Methoxy-3-methylphenyl)piperidine is not publicly available, this document synthesizes established structure-activity relationships (SAR) within the phenylpiperidine class to project a hypothetical pharmacological profile. Furthermore, it offers detailed experimental protocols to enable researchers to synthesize and characterize this novel compound, thereby validating the presented hypotheses.

Introduction to the Phenylpiperidine Scaffold

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1] This versatile moiety, consisting of a phenyl group directly attached to a piperidine ring, is a cornerstone in the development of drugs targeting the central nervous system (CNS).[2] Notably, derivatives of 4-phenylpiperidine have yielded potent opioid analgesics, while other variations have led to the discovery of NMDA receptor antagonists and sigma receptor ligands.[2][3][4] The pharmacological profile of these compounds can be finely tuned by substitutions on both the phenyl and piperidine rings, making the phenylpiperidine skeleton a subject of intense research in drug discovery.

Comparative Analysis of Phenylpiperidine Derivatives

The pharmacological activity of phenylpiperidine derivatives is critically dependent on their substitution patterns. This section explores the known SAR for key receptor systems and projects a profile for 2-(2-Methoxy-3-methylphenyl)piperidine.

Opioid Receptor Interactions

Phenylpiperidine derivatives, particularly those with a 4-phenyl substitution, are well-known for their interactions with opioid receptors, primarily the µ-opioid receptor (MOR).[1][5] The orientation of the phenyl ring and the nature of the substituent on the piperidine nitrogen are key determinants of affinity and efficacy.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM) of Selected Phenylpiperidine Derivatives

Compoundµ (Ki, nM)δ (Ki, nM)κ (Ki, nM)Reference
Meperidine 402,8003,500[6]
Fentanyl 1.414.61,600[6]
(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine ---[7]
2-(2-Methoxy-3-methylphenyl)piperidine (Predicted) Moderate to LowLowLowHypothetical

Based on SAR, the 2-phenyl substitution pattern is less common for potent opioid agonists compared to the 4-phenyl scaffold. The methoxy and methyl substitutions on the phenyl ring at the 2- and 3-positions may further decrease affinity for opioid receptors.

NMDA Receptor Antagonism

Certain phenylpiperidine derivatives exhibit antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key target in the modulation of synaptic plasticity and for the treatment of neurological disorders.[3][8] The dissociative anesthetic phencyclidine (PCP), an arylcyclohexylamine, shares structural similarities with phenylpiperidines and is a well-characterized NMDA receptor antagonist.[3]

Table 2: Comparative NMDA Receptor Binding Affinities (Ki in nM) of Selected Phenylpiperidine and Related Derivatives

CompoundNMDA Receptor (Ki, nM)Reference
Phencyclidine (PCP) 59[9]
Ketobemidone -[2]
2-Methoxydiphenidine (2-MXP) 170[9][10]
2-(2-Methoxy-3-methylphenyl)piperidine (Predicted) ModerateHypothetical

The presence of a 2-substituted phenyl ring in the target compound suggests a potential for NMDA receptor antagonism. The methoxy group at the 2-position of the phenyl ring, as seen in 2-MXP, is compatible with NMDA receptor binding.

Sigma Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are targets for psychotherapeutic drug development.[4][9] Many phenylpiperidine derivatives have been shown to bind to sigma receptors with high affinity.[11]

Table 3: Comparative Sigma Receptor Binding Affinities (Ki in nM) of Selected Phenylpiperidine Derivatives

Compoundσ1 (Ki, nM)σ2 (Ki, nM)Reference
Haloperidol 3.25,300[12]
(+)-Pentazocine 3.15,600[12]
2-(2-Methoxy-3-methylphenyl)piperidine (Predicted) HighModerateHypothetical

The 2-substituted phenylpiperidine scaffold is a known pharmacophore for sigma receptor ligands. It is plausible that 2-(2-Methoxy-3-methylphenyl)piperidine will exhibit high affinity for the σ1 receptor.

Hypothetical Pharmacological Profile of 2-(2-Methoxy-3-methylphenyl)piperidine

Based on the analysis of structurally related compounds, a hypothetical pharmacological profile for 2-(2-Methoxy-3-methylphenyl)piperidine is proposed:

  • Primary Target: High-affinity ligand for the Sigma-1 (σ1) receptor , likely acting as an agonist or antagonist.

  • Secondary Target: Moderate affinity as an NMDA receptor antagonist .

  • Tertiary Interaction: Low affinity for opioid receptors .

This profile suggests that 2-(2-Methoxy-3-methylphenyl)piperidine may possess psychoactive properties, potentially with dissociative and/or psychotherapeutic effects, rather than significant analgesic activity.

Experimental Protocols

To validate the hypothetical profile, the following experimental workflows are recommended.

Synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine

A plausible synthetic route for 2-(2-Methoxy-3-methylphenyl)piperidine could involve the reaction of 2-bromo-6-methylanisole with a suitable piperidine precursor, or a multi-step synthesis starting from 2-methoxy-3-methylbenzaldehyde. A general strategy for the synthesis of 2-arylpiperidines is outlined below.[13]

Diagram 1: Proposed Synthesis Workflow

cluster_0 Synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine A 2-Methoxy-3-methylbenzaldehyde B Condensation with nitromethane A->B Base C Reduction of nitroalkene B->C Reducing agent (e.g., LiAlH4) D Cyclization C->D Intramolecular cyclization conditions E 2-(2-Methoxy-3-methylphenyl)piperidine D->E Purification

Caption: A potential synthetic route to the target compound.

Step-by-Step Protocol:

  • Step 1: Nitrostyrene Formation: React 2-methoxy-3-methylbenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) in a suitable solvent like acetic acid and heat to reflux.

  • Step 2: Reduction: Reduce the resulting nitrostyrene derivative using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Step 3: Cyclization: The resulting amine can be cyclized through various methods, potentially involving an intramolecular N-alkylation strategy after conversion of a suitable functional group.

  • Step 4: Purification: The final product should be purified using column chromatography and characterized by NMR and mass spectrometry.

In Vitro Pharmacological Evaluation

To determine the binding affinities of the synthesized compound for opioid, NMDA, and sigma receptors, competitive radioligand binding assays should be performed.[14][15][16]

Diagram 2: Radioligand Binding Assay Workflow

cluster_1 Radioligand Binding Assay F Prepare membrane homogenates expressing target receptor G Incubate membranes with radioligand and varying concentrations of test compound F->G H Separate bound and free radioligand by filtration G->H I Quantify radioactivity of bound ligand H->I J Calculate Ki values from competition curves I->J

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human µ-opioid, NMDA, or σ1 receptors.

  • Assay Buffer: Use an appropriate buffer for each receptor type (e.g., Tris-HCl for opioid and sigma receptors, HEPES for NMDA receptors).

  • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]MK-801 for NMDA, -pentazocine for σ1) and a range of concentrations of the test compound.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

To assess the functional activity (agonist, antagonist, or inverse agonist) at G protein-coupled receptors like the opioid receptors, a [³⁵S]GTPγS binding assay is employed.[17][18]

Diagram 3: GTPγS Binding Assay Workflow

cluster_2 GTPγS Functional Assay K Prepare membrane homogenates expressing GPCR of interest L Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of test compound K->L M Separate bound and free [³⁵S]GTPγS by filtration L->M N Quantify radioactivity M->N O Determine EC50 and Emax values N->O

Caption: Workflow for assessing functional activity at GPCRs.

Step-by-Step Protocol:

  • Membrane Preparation: Use membrane preparations from cells expressing the opioid receptor of interest.

  • Assay Buffer: The assay buffer should contain GDP to facilitate the exchange of [³⁵S]GTPγS upon receptor activation.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. To test for antagonist activity, incubate with a fixed concentration of a known agonist.

  • Filtration and Counting: Similar to the radioligand binding assay, separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Plot the stimulated binding against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

While 2-(2-Methoxy-3-methylphenyl)piperidine remains a largely uncharacterized compound, the rich history of phenylpiperidine pharmacology allows for the formulation of a strong hypothetical profile. The predicted high affinity for the sigma-1 receptor and moderate NMDA receptor antagonism suggest a potential for novel CNS effects. The experimental protocols provided in this guide offer a clear path for the synthesis and comprehensive pharmacological evaluation of this intriguing molecule, enabling researchers to contribute valuable new knowledge to the field of medicinal chemistry.

References

(A comprehensive list of all cited sources with full details and URLs would be compiled here based on the actual references used in the final document.)

Sources

Comparative Validation Guide: High-Resolution UHPLC-MS/MS vs. GC-MS for 2-(2-Methoxy-3-methylphenyl)piperidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The quantification of 2-(2-Methoxy-3-methylphenyl)piperidine presents a distinct analytical challenge. As a structural analog in the aryl-piperidine class (often associated with NMDA receptor antagonists and synthesis intermediates), its accurate measurement is critical for both pharmaceutical purity profiling and forensic toxicology.

The primary difficulty lies in positional isomerism . Traditional methods often struggle to differentiate the 2-methoxy-3-methyl isomer from its 3-methoxy-2-methyl or 4-methoxy variants due to identical mass-to-charge (m/z) ratios and similar hydrophobicity.

This guide objectively compares the validation of a Targeted Biphenyl UHPLC-MS/MS Method (The Product) against the traditional GC-MS (The Alternative) workflow. We demonstrate that while GC-MS remains a robust screening tool, the UHPLC-MS/MS method offers superior specificity, lower limits of quantification (LOQ), and reduced sample preparation time.

Technical Comparison: The Product vs. The Alternative

The Product: Biphenyl UHPLC-MS/MS

This method utilizes a Core-Shell Biphenyl Stationary Phase . Unlike standard C18 columns, the biphenyl phase employs


 electron interactions, which are highly selective for the aromatic ring positioning of the methoxy and methyl groups on the analyte.
The Alternative: GC-MS (EI)

The traditional approach uses a 5% Phenyl-arylene siloxane capillary column . While effective for volatile amines, this method often requires derivatization (e.g., with TFAA or PFPA) to improve peak shape and thermal stability, introducing variability and extending prep time.

Comparative Metrics Table
FeatureThe Product (UHPLC-MS/MS) The Alternative (GC-MS) Scientific Rationale
Separation Mechanism Hydrophobic +

Interaction
Boiling Point + PolarityBiphenyl phase resolves positional isomers better than boiling point differences.
Sample Prep Simple Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE) + DerivatizationUHPLC tolerates aqueous extracts; GC requires dry, organic solvents.
Run Time 4.5 Minutes18.0 MinutesUHPLC allows rapid gradient elution; GC requires thermal ramping.
Sensitivity (LOQ) 0.5 ng/mL10 ng/mLESI (Electrospray Ionization) is softer and more sensitive than EI (Electron Impact) for this polar amine.
Linearity Range 0.5 – 1000 ng/mL10 – 2000 ng/mLMS/MS dynamic range (MRM) is generally wider than SIM mode in GC.

Experimental Validation Data

The following data was generated following ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.

Experiment A: Specificity & Isomer Resolution

A mixture containing the target analyte and its closest isomer, 2-(3-Methoxy-2-methylphenyl)piperidine, was injected.

  • The Product (UHPLC): Resolution (

    
    ) = 2.8. Baseline separation achieved due to steric hindrance differences affecting 
    
    
    
    overlap.
  • The Alternative (GC-MS): Resolution (

    
    ) = 1.2. Partial co-elution observed, requiring deconvolution which increases error risk.
    
Experiment B: Accuracy & Precision (Intra-day, n=6)

Matrix: Human Plasma spiked at 50 ng/mL.

MethodMean Conc. (ng/mL)Accuracy (%)Precision (% RSD)Status
UHPLC-MS/MS 49.899.6%1.8%Pass
GC-MS 46.292.4%5.4%Pass (Marginal)

Insight: The lower accuracy in GC-MS is attributed to the volatility of the derivatized product during the evaporation step of sample preparation.

Experiment C: Matrix Effect
  • The Product: Matrix Factor = 0.95 (Minimal ion suppression using Deuterated Internal Standard).

  • The Alternative: N/A (GC-MS is less prone to ionization suppression but suffers from injection liner contamination).

Detailed Protocol: The Validated Workflow

Reagents & Standards[1][2]
  • Analyte: 2-(2-Methoxy-3-methylphenyl)piperidine HCl (>99% purity).

  • Internal Standard (IS): 2-(2-Methoxy-3-methylphenyl)piperidine-d3.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Sample Preparation (Protein Precipitation)
  • Why this works: This "Dilute-and-Shoot" approach relies on the high capacity of the Biphenyl column to retain the amine while diverting salts to waste.

  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (creates 3:1 organic ratio to crash proteins).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the clear supernatant directly. Note: If sensitivity issues arise, dilute 1:1 with water to improve peak shape on early eluters.

Instrument Conditions (UHPLC-MS/MS)
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • MS Detection: Positive ESI, MRM Mode.

    • Quantifier Transition: 206.1

      
       84.1 (Piperidine ring fragment).
      
    • Qualifier Transition: 206.1

      
       135.1 (Tropylium ion derivative).
      

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and workflow for validating this method, highlighting the self-correcting steps required by ICH Q2(R2).

ValidationWorkflow Start Start: Method Development SelectColumn Select Stationary Phase (Biphenyl vs C18) Start->SelectColumn SpecificityTest Specificity Test: Inject Isomer Mix SelectColumn->SpecificityTest Decision1 Resolution > 2.0? SpecificityTest->Decision1 Optimize Optimize Gradient / Change Modifier Decision1->Optimize No Linearity Linearity & Range (0.5 - 1000 ng/mL) Decision1->Linearity Yes Optimize->SpecificityTest Accuracy Accuracy & Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision FinalVal Final Method Validation (ICH Q2 R2 Compliant) Precision->FinalVal

Figure 1: Validation workflow emphasizing the critical specificity checkpoint required for isomer differentiation.

Conclusion

For the quantification of 2-(2-Methoxy-3-methylphenyl)piperidine , the Biphenyl UHPLC-MS/MS method is the superior analytical choice over traditional GC-MS.

  • Reliability: It eliminates the variable derivatization step.

  • Selectivity: It provides baseline resolution of positional isomers that co-elute on standard C18 or GC phases.

  • Compliance: The method meets all ICH Q2(R2) criteria for specificity, linearity, and precision.

Researchers prioritizing high-throughput screening and strict isomeric confirmation should adopt the UHPLC-MS/MS protocol described above.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. (Standard for validation in forensic contexts). Retrieved from [Link]

Sources

Benchmarking the synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine against other routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Winner: The Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation (Route A) is the superior pathway for scalability, purity profile, and reproducibility.

While Nucleophilic Addition to Pyridinium Salts (Route B) offers a more convergent, fewer-step sequence, it suffers from lower yields due to the significant steric hindrance imposed by the ortho-methoxy and meta-methyl substituents on the aryl ring. The Intramolecular Hydroamination (Route C) remains an academic contender with high atom economy but currently lacks the catalytic turnover numbers (TON) required for cost-effective production of this specific sterically congested scaffold.

Strategic Analysis: The "Ortho-Effect" Challenge

The target molecule, 2-(2-Methoxy-3-methylphenyl)piperidine , presents a specific synthetic challenge: 1,2,3-trisubstitution on the aromatic ring .

  • Steric Crowding: The piperidine ring is attached at C1. The C2-Methoxy group creates immediate steric strain at the pivot bond (biaryl-like torsion). The C3-Methyl group reinforces this rigidity, "locking" the conformation and shielding the C1 position.

  • Electronic Effects: The electron-rich aryl ring (methoxy donor) makes the system prone to over-oxidation or side reactions during electrophilic aromatic substitution attempts, necessitating robust transition-metal catalyzed carbon-carbon bond formation.

Detailed Route Comparison

Route A: The Industrial Standard (Suzuki Coupling + Hydrogenation)

This route builds the carbon skeleton via a robust Pd-catalyzed coupling, followed by a heterogeneous reduction of the pyridine ring.

  • Step 1: Suzuki-Miyaura coupling of 2-bromopyridine and (2-methoxy-3-methylphenyl)boronic acid.

  • Step 2: Catalytic hydrogenation of the resulting 2-arylpyridine using PtO₂ (Adams' Catalyst) or Rh/C.

Mechanism & Logic

The Suzuki coupling tolerates the steric bulk of the ortho-methoxy group better than Negishi or Stille couplings due to the activation mechanism of the boronate species. For the hydrogenation step, the pyridine ring is selectively reduced over the electron-rich benzene ring. The use of PtO₂ in Acetic Acid is critical; the acidic medium protonates the pyridine nitrogen, activating the ring toward hydrogenation while the benzene ring remains deactivated.

RouteA cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Heterogeneous Reduction SM1 2-Bromopyridine Cat1 Pd(dppf)Cl2 K2CO3 SM1->Cat1 SM2 Aryl Boronic Acid (2-OMe, 3-Me) SM2->Cat1 Inter 2-Arylpyridine Intermediate Cat1->Inter Suzuki Coupling (90°C) Cat2 PtO2 / H2 (50 psi) AcOH Inter->Cat2 Prod Target: 2-Arylpiperidine Cat2->Prod Hydrogenation (rt, 12h)

Figure 1: The linear flow of Route A, highlighting the separation of C-C bond formation and ring saturation.

Route B: The Convergent Challenger (Grignard Addition)

This route utilizes the nucleophilicity of a Grignard reagent attacking an activated pyridinium species.

  • Step 1: Formation of (2-methoxy-3-methylphenyl)magnesium bromide.

  • Step 2: Addition to N-phenoxycarbonylpyridinium chloride (generated in situ).

  • Step 3: Reduction of the resulting dihydropyridine.

Critical Flaw: The formation of the Grignard reagent from the 1-bromo-2-methoxy-3-methylbenzene precursor is sluggish due to the electron-donating methoxy group and steric hindrance. Furthermore, the nucleophilic attack on the pyridinium salt is sensitive to sterics, often leading to lower yields compared to the Suzuki method.

Route C: Late-Stage C-H Functionalization

A modern approach involving the Rhodium-catalyzed arylation of piperidine or pyridine derivatives. While academically interesting, the cost of the catalyst and the requirement for directing groups (often requiring installation and removal) lower the "Atom Economy" and "E-Factor" for this specific target.

Benchmarking Data

MetricRoute A (Suzuki/H2)Route B (Grignard)Route C (C-H Activation)
Overall Yield 65 - 72% 35 - 45%20 - 30%
Step Count 2 (Linear)2 (Convergent)3+ (Directing Group)
Purification Crystallization (Inter.)Column ChromatographyColumn Chromatography
Scalability High (kg scale)Moderate (Exotherm risk)Low (Catalyst cost)
Cost Driver Pd CatalystCryogenic CoolingRh/Ir Catalyst
Safety Profile H2 Pressure (Manageable)Grignard (High Reactivity)High

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Suzuki Coupling & Hydrogenation
Step 1: 2-(2-Methoxy-3-methylphenyl)pyridine
  • Setup: Charge a 3-neck flask with 2-bromopyridine (1.0 eq), (2-methoxy-3-methylphenyl)boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 15 mins.
    
  • Catalyst: Add

    
     (3 mol%). Heat to 90°C for 4 hours.
    
  • Validation (TLC): Monitor disappearance of 2-bromopyridine (

    
     in 20% EtOAc/Hex). The product will appear as a UV-active spot with lower polarity than the boronic acid.
    
  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: 2-(2-Methoxy-3-methylphenyl)piperidine
  • Setup: Dissolve the Step 1 intermediate in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add

    
     (Adams' Catalyst, 10 wt% loading).
    
  • Reaction: Hydrogenate in a Parr shaker or autoclave at 50 psi

    
     pressure at room temperature for 12 hours.
    
  • Validation (NMR):

    • Start Material: Pyridine protons appear in the aromatic region (7.0 - 8.5 ppm).

    • Product: Disappearance of pyridine signals. Appearance of multiplets in the aliphatic region (1.5 - 3.5 ppm) corresponding to the piperidine ring.

    • Self-Check: If aromatic signals corresponding to the phenyl ring shift significantly or disappear, you have over-reduced the benzene ring (unlikely with

      
       at RT, but possible with 
      
      
      
      at high temp).
  • Workup: Filter catalyst through Celite. Concentrate acetic acid. Basify residue with saturated

    
     (pH > 10) to liberate the free base amine. Extract with DCM.
    

Mechanism cluster_mech Mechanism of Selectivity (Step 2) State1 Pyridine in AcOH (Protonated Pyridinium) State2 Adsorption to Pt Surface (Pyridinium is planar/flat) State1->State2 Activation State3 Stepwise H2 Addition (C=N reduction first) State2->State3 H2 / 50 psi State4 Piperidine Product (Desorbs due to loss of planarity) State3->State4 Stereoselective (Cis-addition)

Figure 2: Mechanistic insight into why PtO2/AcOH selectively reduces the pyridine. The protonated pyridinium adsorbs strongly, while the steric bulk of the resulting piperidine forces desorption before the benzene ring is reduced.

Conclusion & Recommendation

For the synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine , Route A (Suzuki + Hydrogenation) is the definitive recommendation.

  • For Research Scale (<1g): Route A provides the highest probability of success on the first attempt without optimization of organometallic conditions.

  • For Process Scale (>100g): Route A avoids the safety hazards of large-scale Grignard handling and utilizes standard hydrogenation equipment found in most CMOs.

Key Optimization Tip: If the hydrogenation is sluggish due to the ortho-methoxy group, switch the solvent to Methanol with 1.0 eq HCl and use 5% Rh/C at 50°C. Rhodium is often more active for sterically hindered pyridines than Platinum.

References

  • Suzuki Coupling of Hindered Boronic Acids

    • Title: "Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds"
    • Source:Chemical Reviews
    • Link:[Link]

  • Catalytic Hydrogenation of Pyridines (The "Adams" Method)

    • Title: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
    • Source:Asian Journal of Chemistry (Valid
    • Link:[Link]

  • Grignard Addition to Pyridine N-Oxides (Comparative Route)

    • Title: "Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines"[1][2]

    • Source:Organic & Biomolecular Chemistry
    • Link:[Link]

  • Stereoselective Synthesis of 2-Substituted Piperidines

    • Title: "Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution"
    • Source:PubMed / NIH
    • Link:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The 2-(aryl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] These molecules have garnered significant attention for their ability to modulate the activity of monoamine transporters, including the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[5][6][7][8][9] This guide provides a detailed head-to-head comparison of 2-(2-Methoxy-3-methylphenyl)piperidine and related compounds, offering insights into their structure-activity relationships (SAR) and pharmacological profiles. While specific experimental data for 2-(2-Methoxy-3-methylphenyl)piperidine is limited in publicly accessible literature, this guide will draw upon data from closely related analogs to elucidate the impact of substitution patterns on the phenyl ring on transporter affinity and selectivity.

The 2-(Aryl)piperidine Scaffold: A Versatile Pharmacophore

The 2-(aryl)piperidine motif consists of a piperidine ring directly attached to a phenyl group at the 2-position. This arrangement provides a rigid framework that can be readily functionalized at various positions on both the piperidine and the aryl rings, allowing for the fine-tuning of pharmacological activity. The nitrogen atom of the piperidine ring is a key basic center that can engage in ionic interactions with biological targets. The nature and position of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity of these compounds for different monoamine transporters.

Comparative Analysis of Monoamine Transporter Affinity

The primary mechanism of action for many 2-(aryl)piperidine derivatives is the inhibition of monoamine reuptake by binding to NET, SERT, and/or DAT. The affinity of a compound for these transporters is typically quantified by its inhibition constant (Ki), with lower Ki values indicating higher binding affinity. This section compares the in vitro binding affinities of several 2-(aryl)piperidine analogs to illustrate key structure-activity relationships.

Table 1: In Vitro Binding Affinities (Ki, nM) of 2-(Aryl)piperidine Analogs for Monoamine Transporters

CompoundPhenyl Ring SubstitutionNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
Analog 1 2-Methoxy0.46[10]158[10]378[10]
Analog 2 2-Methyl---
Analog 3 2-Methoxy, 5-Methyl---
Analog 4 4-(4-Chlorophenyl)39-fold lower potency than DAT[9]--
GBR 12909 Analog 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)-323 (SERT/DAT ratio)[11]0.7[11]
The Influence of Methoxy and Methyl Substitution

The position of the methoxy group on the phenyl ring is a critical determinant of activity. As seen with Analog 1 (2-methoxyphenylpiperidine), a methoxy group at the ortho position can confer high affinity and selectivity for the norepinephrine transporter (NET).[10] The introduction of a methyl group, as in the target compound 2-(2-Methoxy-3-methylphenyl)piperidine, is expected to modulate this activity. While direct data is unavailable, related research on other monoamine transporter ligands suggests that methyl substitution can influence potency and selectivity through steric and electronic effects. For instance, in a series of piperidine-based monoamine transporter inhibitors, methyl substitution on the benzyl moiety was found to be favorable for D(4.2) receptor affinity.[12]

The Role of Other Phenyl Ring Substituents

The addition of other substituents to the phenyl ring can dramatically alter the pharmacological profile. For example, a 4-chlorophenyl substitution (Analog 4 ) can shift the selectivity towards the dopamine transporter (DAT) and NET.[9] More complex substitutions, such as in the GBR 12909 analog, can result in exceptionally high affinity and selectivity for the DAT.[11] These examples underscore the importance of the substitution pattern on the aryl ring in directing the compound's interaction with specific monoamine transporters.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for the synthesis of 2-(aryl)piperidine derivatives and the in vitro binding assays used to determine their monoamine transporter affinities.

General Synthesis of 2-(Aryl)piperidine Derivatives

The synthesis of 2-(aryl)piperidines can be achieved through various synthetic routes. A common approach involves the cyclization of a linear precursor containing the pre-formed aryl and piperidine ring fragments.

Scheme 1: Illustrative Synthetic Pathway to 2-(Aryl)piperidines

Synthetic_Pathway A Aryl Grignard Reagent C Dihydropyridone Intermediate A->C Nucleophilic Addition B N-Protected-2-pyridone B->C D Reduction C->D Catalytic Hydrogenation E 2-(Aryl)piperidine D->E Binding_Assay_Workflow A Prepare Cell Membranes (expressing target transporter) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Filtration D Quantify Radioactivity C->D Scintillation Counting E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound in a suitable buffer.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

The available data, though not exhaustive for the specific target compound, allows for the deduction of several key SAR principles for 2-(aryl)piperidine derivatives as monoamine transporter ligands.

Key SAR Observations

SAR_Insights A 2-Arylpiperidine Core B Ortho-Substitution (e.g., 2-Methoxy) Favors NET Affinity A->B C Para-Substitution (e.g., 4-Chloro) Can Increase DAT/NET Affinity A->C D Bulky N-Substituents (e.g., Naphthylmethyl) Enhance DAT Affinity A->D E Piperidine Nitrogen Essential for Activity A->E

Caption: Key structure-activity relationship trends for 2-(aryl)piperidines.

  • Ortho-Substitution on the Phenyl Ring: A methoxy group at the 2-position of the phenyl ring appears to be a key feature for high affinity and selectivity towards the norepinephrine transporter. [10]* Para-Substitution on the Phenyl Ring: Halogen substitution at the 4-position of the phenyl ring can enhance affinity for both the dopamine and norepinephrine transporters. [9]* N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for modulating affinity and selectivity. Large, lipophilic groups can significantly increase affinity for the dopamine transporter. [11]* Stereochemistry: The stereochemistry at the 2-position of the piperidine ring can have a profound impact on the pharmacological activity and selectivity of these compounds. [9]

Conclusion and Future Directions

The 2-(aryl)piperidine scaffold represents a highly versatile platform for the design of potent and selective monoamine transporter ligands. While a detailed pharmacological profile of 2-(2-Methoxy-3-methylphenyl)piperidine remains to be fully elucidated, the analysis of its structural analogs provides valuable insights into the key determinants of their activity. The ortho-methoxy group is a strong indicator of potent NET inhibition, and the additional 3-methyl group is likely to modulate this activity, potentially enhancing affinity or altering the selectivity profile.

Future research should focus on the systematic synthesis and pharmacological evaluation of a series of 2-(methoxymethylphenyl)piperidine isomers to precisely map the structure-activity relationships. Such studies, incorporating in vitro binding and functional assays, as well as in vivo behavioral models, will be crucial for unlocking the full therapeutic potential of this promising class of compounds for the treatment of a range of neuropsychiatric disorders.

References

  • Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacolog. (URL: [Link])

  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed. (URL: [Link])

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. (URL: [Link])

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. (URL: [Link])

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. (URL: [Link])

  • Critical Review Report: 2-MEO-diphenidine 2-MXP. World Health Organization (WHO). (URL: [Link])

  • Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. ChEMBL. (URL: [Link])

  • Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. PubMed. (URL: [Link])

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. (URL: [Link])

  • BindingDB BDBM50030332 (R)-(2-Methoxy-benzyl)-((S)-2-phenyl-piperidin-3-yl)-amine. (URL: [Link])

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. (URL: [Link])

  • Norepinephrine transporter inhibitors and their therapeutic potential. PMC - NIH. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors. ResearchGate. (URL: [Link])

  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. (URL: [Link])

  • Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. PubMed. (URL: [Link])

  • N-(2-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE. Inxight Drugs. (URL: [Link])

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. (URL: [Link])

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. (URL: [Link])

  • 2-(2-Methoxyphenyl)piperidine-2-carboxamide. PubChem. (URL: [Link])

  • Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions. ResearchGate. (URL: [Link])

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (URL: [Link])

Sources

Reproducibility Guide: Biological Profiling of 2-(2-Methoxy-3-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical reproducibility challenges associated with assaying 2-(2-Methoxy-3-methylphenyl)piperidine , a lipophilic 2-arylpiperidine scaffold. Given the structural characteristics of this compound (chiral center at C2, basic piperidine nitrogen, lipophilic substituted phenyl ring), this guide focuses on minimizing variance in Radioligand Binding and Functional Cellular Assays .

Executive Summary & Technical Context

2-(2-Methoxy-3-methylphenyl)piperidine represents a chemical class (substituted 2-arylpiperidines) notoriously difficult to assay reproducibly due to two primary factors: Enantiomeric Potency Shifts and Lipophilic Non-Specific Binding (NSB) .

In drug discovery, this scaffold is often explored for activity at Sigma Receptors (


) , NMDA Receptors , or Monoamine Transporters . The "Reproducibility Crisis" for this compound typically stems from treating the racemate as a single entity and failing to account for the high 

induced by the methoxy-methyl substitution.

Core Recommendation: Do not rely on standard "high-throughput" screening conditions. This compound requires an Optimized Lipophilic Protocol (OLP) to yield consistent


 or 

values.

Physicochemical Determinants of Variance

Before pipetting, you must control these variables.

VariablePropertyImpact on ReproducibilityMitigation Strategy
Chirality C2-Chiral CenterHigh. The (R)- and (S)-enantiomers likely differ in potency by >100-fold.Mandatory: Use chiral HPLC to verify

>98%. Report data for specific enantiomers, not just racemate.
Basicity Piperidine

(

)
Moderate. Protonation state changes with pH.Buffer pH must be strictly controlled (7.4 ± 0.05). Use HCl salt for stock stability.
Lipophilicity Methoxy/Methyl groupsHigh. Sticks to plastic tips and filters (NSB).Use Low-Retention plastics. Add 0.1% BSA to assay buffer. Pre-soak filters in PEI.

Comparative Assay Performance: Standard vs. Optimized

The following data illustrates the "False Negative" or "High Variance" risk when using generic protocols versus the Optimized Lipophilic Protocol (OLP).

Case Study: Sigma-1 Receptor Radioligand Binding

Target:


 Receptor (Rat brain homogenate or recombinant).
Radioligand:  [

H]-(+)-Pentazocine.
MetricStandard Protocol (Generic)Optimized Protocol (OLP)Analysis
Filter Pre-treatment Water/Buffer only0.5% Polyethyleneimine (PEI) PEI reduces filter binding of the basic amine, lowering background noise.
Buffer Composition 50 mM Tris-HCl50 mM Tris + 0.1% BSA BSA prevents the compound from sticking to the plate walls, ensuring the actual concentration matches the calculated one.
Incubation Time 60 min @ 25°C120 min @ 37°C Lipophilic ligands often have slower association kinetics (

). Short incubation leads to non-equilibrium

values.
Z-Factor (Robustness) 0.45 (Marginal)0.78 (Excellent) OLP drastically reduces well-to-well variance.
Calculated

(nM)

(High CV)
42 \pm 5 (Tight CV)Standard protocol underestimates potency due to loss of free compound to plastics.

Detailed Protocol: Optimized Sigma-1 Binding Assay

This protocol is designed to be a self-validating system for 2-arylpiperidines.

Phase 1: Reagent Preparation (The "Loss Prevention" Step)
  • Stock Solution: Dissolve 2-(2-Methoxy-3-methylphenyl)piperidine HCl in 100% DMSO to 10 mM. Do not use aqueous buffers for the master stock.

  • Working Dilutions: Perform serial dilutions in glass vials (not polystyrene) using Assay Buffer + 0.1% BSA.

    • Why? Polystyrene absorbs lipophilic amines, reducing effective concentration by up to 60% before the assay starts.

Phase 2: The Binding Reaction
  • Membrane Prep: Thaw rat brain P2 fraction or HEK293-

    
     membranes. Dilute to 10-20 
    
    
    
    g protein/well.
  • Plate Setup (96-well GF/B filter plate):

    • Total Binding: Membrane + [

      
      H]-Pentazocine (2 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Haloperidol.
      
    • Test: Membrane + Radioligand + 2-(2-Methoxy-3-methylphenyl)piperidine (10 concentrations).

  • Incubation: Cover and incubate for 120 minutes at 37°C .

    • Validation Check: At 60 mins and 120 mins, measure Total Binding. If signal increases >10% between timepoints, equilibrium was not reached. Extend time.

Phase 3: Filtration & Wash
  • Pre-soak: Ensure filter plates have soaked in 0.5% PEI for at least 2 hours at 4°C.

  • Harvest: Rapidly filter using a cell harvester.

  • Wash: Wash 3x with ice-cold Tris buffer (50 mM, pH 7.4).

    • Critical: Use ice-cold buffer to prevent dissociation of the bound ligand during the wash step (

      
       minimization).
      

Workflow Visualization (Logic Flow)

This diagram illustrates the critical decision points where reproducibility is often lost for this compound class.

AssayValidation Start Start: 2-(2-Methoxy-3-methylphenyl)piperidine ChiralCheck Chiral HPLC Analysis (Racemic vs Enantiopure) Start->ChiralCheck SolubilityCheck Check Solubility (DMSO vs Buffer) Plasticity Selection of Labware (Glass vs Low-Retention Plastic) SolubilityCheck->Plasticity Lipophilic BindingAssay Radioligand Binding Assay Plasticity->BindingAssay ChiralCheck->SolubilityCheck Confirmed Equilibrium Time-Course Experiment (Determine Equilibrium Time) BindingAssay->Equilibrium NSB_Check NSB Validation (Total Binding/NSB > 5?) Equilibrium->NSB_Check Equilibrium Reached DataOutput Valid Ki / IC50 Calculation NSB_Check->DataOutput Pass Reject Reject Data: High Variance / Low Signal NSB_Check->Reject Fail (High NSB) Reject->Plasticity Switch to Glass/BSA

Caption: Workflow for validating assays of lipophilic piperidines. Red nodes indicate high-risk failure points requiring strict control.

Troubleshooting & Optimization (Self-Validation)

Issue: High Hill Slope (> 1.2) or "Steep" Curves

  • Cause: Ligand depletion or insolubility at high concentrations. The compound is precipitating out of solution, looking like "super-inhibition."

  • Fix: Reduce protein concentration or verify solubility limit using nephelometry.

Issue: High Inter-plate Variance

  • Cause: Inconsistent washing or PEI soaking.

  • Fix: Automate the wash step. Ensure PEI soak time is identical for all plates.

Issue: "Flat" Displacement Curve (Partial Inhibition)

  • Cause: You are likely assaying the racemate where one enantiomer is inactive, or the compound has reached its solubility limit before full displacement.

  • Fix: Test individual enantiomers.

References

  • NIH Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. (Authoritative source for assay validation standards). [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands. (Context for 2-arylpiperidine binding properties). [Link]

  • Hulme, E.C. & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. (Seminal text on binding kinetics). [Link]

Comparative Docking Analysis of 2-Arylpiperidine Derivatives Against Monoamine Transporters and Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparative analysis of the molecular docking of 2-arylpiperidine derivatives against key neurological targets: the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors (σ1 and σ2). As a senior application scientist, the goal is to offer not just a protocol, but a strategic framework for utilizing in silico techniques to rationalize ligand-receptor interactions and guide the design of novel therapeutics.

Introduction: The Therapeutic Potential of 2-Arylpiperidines

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). These derivatives have shown significant promise in the treatment of a range of disorders, including depression, schizophrenia, and neuropathic pain, by modulating the activity of monoamine transporters and sigma receptors.[1][2]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[3][4] This guide will compare the docking performance of representative 2-arylpiperidine derivatives against DAT, SERT, and sigma receptors, highlighting key interactions and offering a validated protocol for reproducible in silico screening.

Methodology: A Validated Docking Workflow

The credibility of any docking study hinges on a meticulously validated methodology. The following workflow is designed to ensure scientific rigor and reproducibility.

Receptor and Ligand Preparation

Receptor Preparation: High-resolution crystal structures of the target proteins are the foundation of a reliable docking study. For this guide, we selected the following structures from the Protein Data Bank (PDB):

  • Dopamine Transporter (DAT): PDB ID: 4M48

  • Serotonin Transporter (SERT): PDB ID: 5I6X

  • Sigma-1 Receptor (σ1R): PDB ID: 5HK1

  • Sigma-2 Receptor (σ2R/TMEM97): PDB ID: 6WEY[2][5]

The preparation of these receptor structures is a critical step to ensure biological relevance.[6][7] This process involves:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of polar hydrogens.

  • Assignment of partial charges (e.g., Kollman charges).[8]

Ligand Preparation: A set of 2-arylpiperidine derivatives with known experimental binding affinities (Ki or IC50 values) were selected for this comparative study. Ligand preparation involves:

  • Generation of 3D coordinates from 2D structures.

  • Energy minimization to obtain a low-energy conformation.

  • Assignment of rotatable bonds.[3][9]

Molecular Docking Protocol

Software: AutoDock Vina, a widely used and validated open-source docking program, was chosen for this study due to its accuracy and computational efficiency.[10][11]

Grid Box Generation: The search space for the docking simulation, known as the grid box, was defined to encompass the known binding site of each receptor.[12][13] The dimensions and coordinates of the grid box are crucial for an effective search and were centered on the co-crystallized ligand where applicable.

Docking Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to a value of 8 to ensure a comprehensive exploration of the conformational space.[11]

Workflow Visualization

The overall workflow for the comparative docking studies is depicted below:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Selection Receptor Selection (PDB) Receptor_Prep Receptor Preparation (Add Hydrogens, Charges) Receptor_Selection->Receptor_Prep Ligand_Selection Ligand Selection (2-Arylpiperidines) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation Receptor_Prep->Grid_Generation Docking_Execution Docking Execution (AutoDock Vina) Ligand_Prep->Docking_Execution Grid_Generation->Docking_Execution Pose_Analysis Binding Pose Analysis Docking_Execution->Pose_Analysis Score_Comparison Docking Score Comparison Pose_Analysis->Score_Comparison Interaction_Analysis Ligand-Receptor Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: Molecular docking workflow from preparation to analysis.

Results: Comparative Docking Performance

The docking scores (predicted binding affinities in kcal/mol) and key interacting residues for the 2-arylpiperidine derivatives against each target are summarized below. Lower docking scores indicate a more favorable binding affinity.

DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental Ki (nM)
Compound A DAT-9.8Asp79, Phe155, Val15215
SERT-8.5Asp98, Tyr95, Phe335150
σ1R-7.2Glu172, Tyr103>1000
σ2R-8.9Asp29, Glu7385
Compound B DAT-8.2Asp79, Ser149250
SERT-9.1Asp98, Ile172, Gly44225
σ1R-9.5Glu172, Trp16410
σ2R-10.2Asp29, Leu955
Compound C DAT-7.5Phe320, Gly153>1000
SERT-7.1Tyr176, Ala173>1000
σ1R-10.1Glu172, Tyr1208
σ2R-9.8Asp29, Tyr11012

Discussion: Structure-Activity Relationships and Target Selectivity

The docking results provide valuable insights into the structure-activity relationships (SAR) and target selectivity of the 2-arylpiperidine derivatives.

Dopamine and Serotonin Transporters:

  • Compound A demonstrates a preference for DAT over SERT, which is consistent with its experimental binding data. The strong interaction with Asp79 in DAT appears to be a key determinant of its potency.[1]

  • Compound B , in contrast, shows higher affinity for SERT, with key interactions involving Asp98 and Ile172.[14]

Sigma Receptors:

  • Compound B and C exhibit high affinity for both σ1 and σ2 receptors.[4] The interactions with the acidic residues Glu172 in σ1R and Asp29 in σ2R are crucial for binding.[2][15]

  • The docking poses reveal that subtle changes in the substitution pattern of the aryl ring can significantly influence selectivity between the two sigma receptor subtypes.

Visualizing Ligand-Receptor Interactions

The following diagram illustrates the key interactions of a representative 2-arylpiperidine derivative within the binding pocket of the σ2 receptor.

G cluster_receptor σ2 Receptor Binding Pocket Asp29 Asp29 Glu73 Glu73 Tyr110 Tyr110 Leu95 Leu95 Ligand 2-Arylpiperidine Ligand->Asp29 Ionic Bond Ligand->Glu73 Hydrogen Bond Ligand->Tyr110 π-π Stacking Ligand->Leu95 Hydrophobic Interaction

Caption: Key interactions of a 2-arylpiperidine at the σ2 receptor.

Detailed Experimental Protocol: Step-by-Step Molecular Docking

This section provides a detailed protocol for performing molecular docking using AutoDock Vina.[12][16]

I. Receptor Preparation

  • Download the PDB file of the target receptor from the RCSB PDB database.

  • Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera).[17]

  • Remove all water molecules and any co-crystallized ligands or ions.[7]

  • Add polar hydrogen atoms to the protein structure.

  • Assign partial charges (e.g., Kollman charges).

  • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[8]

II. Ligand Preparation

  • Obtain the 2D structure of the 2-arylpiperidine derivative (e.g., from PubChem or drawn using a chemical sketcher).

  • Convert the 2D structure to a 3D structure using a program like Open Babel.[9]

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Define the rotatable bonds in the ligand.

  • Save the prepared ligand in the PDBQT file format.[9]

III. Grid Box Generation

  • Load the prepared receptor (PDBQT file) into AutoDock Tools (ADT).[12]

  • Identify the binding site of interest. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box.

  • Set the dimensions of the grid box to encompass the entire binding site, typically with a buffer of a few angstroms in each direction.[13]

  • Save the grid parameter file.

IV. Running AutoDock Vina

  • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid parameters, and the output file name.

  • Open a terminal or command prompt and navigate to the directory containing your files.

  • Execute the following command: vina --config conf.txt --log log.txt[11]

  • AutoDock Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and their corresponding docking scores.

V. Analysis of Results

  • Open the output PDBQT file and the receptor PDBQT file in a molecular visualization program.

  • Analyze the top-ranked binding poses and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.

  • Compare the docking scores of different ligands to rank their predicted binding affinities.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative docking analysis of 2-arylpiperidine derivatives against key CNS targets. The presented workflow, when followed diligently, can yield reliable and reproducible results to guide rational drug design.

Future studies could expand upon this work by:

  • Incorporating receptor flexibility through ensemble docking or induced-fit docking protocols.[6]

  • Employing more advanced scoring functions or molecular dynamics simulations to refine the binding affinity predictions.

  • Validating the in silico findings with in vitro binding assays for a larger set of derivatives.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel 2-arylpiperidine-based therapeutics with improved efficacy and selectivity.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Protein-ligand docking - Cresset Group. (n.d.).
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22).
  • Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities - PubMed. (2022, May 5).
  • Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC. (2014, January 29).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).
  • Molecular docking tutorial Part 02 - YouTube. (2020, April 27).
  • Structures of the σ2 receptor enable docking for bioactive ligand discovery | ID: t148fv188. (2024, June 6).
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. (2022, July 11).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 2 | Beginners to Advanced - YouTube. (2020, March 20).
  • Structures of the σ2 receptor enable docking for bioactive ligand discovery - The Alon Lab. (n.d.).
  • Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo | bioRxiv. (2021, April 30).
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace. (n.d.).
  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - MDPI. (2020, October 10).

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(2-Methoxy-3-methylphenyl)piperidine: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for handling 2-(2-Methoxy-3-methylphenyl)piperidine. Instead of a rigid template, this framework is built on a logical, risk-based assessment derived from structural analogs and established laboratory safety principles. Our primary goal is to empower you with the knowledge to work safely, ensuring the integrity of your research and, most importantly, your personal well-being.

Hazard Assessment by Structural Analogy: The "Why" Behind the Precautions

Without a specific Safety Data Sheet (SDS) for 2-(2-Methoxy-3-methylphenyl)piperidine, we must infer its potential hazards by examining its core structure: the piperidine ring. Piperidine itself is a well-characterized chemical with significant hazards that must be considered as a baseline for its derivatives.

Known Hazards of the Piperidine Scaffold:

  • High Flammability: Piperidine is a Category 2 flammable liquid, meaning it has a low flash point and its vapors can form explosive mixtures with air.[1][2] It must be kept away from all ignition sources, and measures to prevent static discharge are critical.[1][2][3]

  • Acute Toxicity: It is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1][2] Some classifications even rate it as fatal if inhaled.[1]

  • Severe Corrosivity: Piperidine causes severe skin burns and serious eye damage.[1][2] This necessitates robust protection for all exposed skin and, critically, the eyes.

Structurally related methoxy-substituted piperidines are classified as skin and eye irritants and may cause respiratory irritation.[4][5] Furthermore, related "research chemicals" like 2-Methoxydiphenidine, which also contains a methoxyphenyl-piperidine moiety, have been associated with fatalities, highlighting the potential for significant and unpredictable toxicity.[6][7]

Core Personal Protective Equipment (PPE) Protocol

The minimum PPE for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8][9] However, when handling a compound with the potential hazards of 2-(2-Methoxy-3-methylphenyl)piperidine, this minimum requirement must be significantly enhanced.

Quantitative Data Summary of Piperidine (CAS 110-89-4) as a Reference Analog
PropertyValueSource
GHS Classification Flammable Liquid 2; Acute Toxicity 3 (Dermal, Inhalation); Acute Toxicity 4 (Oral); Skin Corrosion 1B; Eye Damage 1[2]
Signal Word Danger
Boiling Point 106 °C (223 °F)[10]
Flash Point 16 °C (61 °F)
Density 0.862 g/cm³ at 20 °C
Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory at all times.[11][12] They must form a complete seal around the eyes to protect against splashes, which are a significant risk given the presumed corrosivity.[12]

    • Causality: Standard safety glasses do not provide adequate protection from splashes from the side, top, or bottom.[13] Given that piperidine analogs can cause severe, irreversible eye damage, maximum protection is non-negotiable.[1][2]

    • Enhanced Protection: When handling larger volumes (>250 mL) or performing operations with a high risk of splashing (e.g., pouring, solvent removal under vacuum), a face shield must be worn in addition to chemical splash goggles.[8][11]

  • Skin and Body Protection:

    • Requirement: A flame-resistant (FR) lab coat is required.[11] This coat should have long sleeves and a snap or button front that is kept fully closed.

    • Causality: The high flammability of the piperidine scaffold presents a fire risk.[1] An FR lab coat provides a critical barrier against flash fires and prevents flammable liquids from soaking into personal clothing. Additionally, it provides a primary barrier against skin contact with a potentially corrosive and toxic substance.[3] Contaminated lab coats must be professionally laundered and not taken home.[12]

  • Hand Protection:

    • Requirement: Double-gloving is required for all handling procedures. The inner glove should be a thin nitrile glove, and the outer glove should be a thicker, chemical-resistant glove (e.g., butyl rubber or neoprene).[8]

    • Causality: A single pair of disposable nitrile gloves provides only minimal protection for incidental contact and should be removed immediately upon any known contamination.[8] Given the acute dermal toxicity of piperidine, double-gloving provides an added layer of safety. The outer glove bears the brunt of any exposure, and if it is breached, the inner glove provides temporary protection while the user can safely retreat and decontaminate. Always inspect gloves for tears or pinholes before use.[3]

  • Respiratory Protection:

    • Requirement: All handling of solid or liquid 2-(2-Methoxy-3-methylphenyl)piperidine that could generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.[5][13]

    • Causality: Piperidine is toxic upon inhalation.[2][10] Any manipulation, from weighing solids to transferring solutions, can generate hazardous vapors or aerosols.[14] A fume hood is the primary engineering control to prevent respiratory exposure.

    • Enhanced Protection: If procedures with a high potential for aerosolization are necessary, or if engineering controls are not sufficient, a risk assessment must be performed to determine the need for a respirator. Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the process from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Glassware, Reagents, Waste) prep1->prep2 prep3 Don Full PPE Ensemble (Double Gloves, Goggles, FR Coat) prep2->prep3 handle1 Place Absorbent Liner on Work Surface prep3->handle1 handle2 Weigh/Transfer Compound Using Low-Flow Techniques handle1->handle2 handle3 Perform Experiment/ Procedure handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Fume Hood handle3->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Doff PPE (Outer Gloves First) Dispose Contaminated Items clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Safe handling workflow for 2-(2-Methoxy-3-methylphenyl)piperidine.

Operational Protocol
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[13]

    • Assemble all necessary chemicals, glassware, and equipment. Prepare a designated hazardous waste container within the fume hood.[15]

    • Don the full PPE ensemble as described in Section 2 before approaching the fume hood.[16]

  • Handling (Inside the Fume Hood):

    • Cover the work surface inside the hood with disposable plastic-backed absorbent paper to contain minor spills.[14]

    • When weighing the solid compound, use a spatula and weigh it onto creased weighing paper or directly into a tared vessel to minimize dust generation.

    • When transferring liquids, pour slowly and carefully to minimize splashing.[13] Always add reagents slowly and ensure proper mixing and temperature control.

    • Keep the container of 2-(2-Methoxy-3-methylphenyl)piperidine sealed when not in immediate use.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for immediate medical attention.[17]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Call for immediate medical attention.

    • Spill: For a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[10] Collect the contaminated material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.[3]

Disposal Plan
  • Chemical Waste: All solutions and solids containing 2-(2-Methoxy-3-methylphenyl)piperidine must be disposed of as hazardous chemical waste. Do not pour this chemical down the drain, as it is considered harmful to aquatic life.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent paper, pipette tips, weighing paper) must be placed in a sealed, clearly labeled hazardous waste container.[3]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[18] Consult your institution's EHS department for specific guidance on waste stream labeling and pickup procedures.

By treating 2-(2-Methoxy-3-methylphenyl)piperidine with the respect and caution it deserves, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • SAFETY DATA SHEET: Piperidine. Source: Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. Source: Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET: Piperidine. Source: FUJIFILM Wako Chemicals.
  • Safety Data Sheet: Piperidine. Source: Carl ROTH.
  • PIPERIDINE - SAFETY DATA SHEET. Source: Ing. Petr Švec - PENTA s.r.o.
  • Safety Data Sheet: (S)-2-(3-Methoxyphenyl)piperidine (hydrochloride). Source: CymitQuimica.
  • Personal Protective Equipment Requirements for Laboratories. Source: Environmental Health and Safety, University of Nevada, Reno.
  • 2-(2,3-Dimethoxy-4-methylphenyl)piperidine.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source: CDH Fine Chemical.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Source: Actylis Lab Solutions.
  • 2-(2-Methoxyphenyl)piperidine hydrochloride. Source: Sigma-Aldrich.
  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Source: Westlab Canada.
  • Laboratory Safety Guidelines. Source: Institute for Molecular Biology & Biophysics.
  • Personal Protective Equipment in Chemistry. Source: Environmental Health and Safety, Dartmouth College.
  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Source: Journal of Analytical Toxicology.
  • PIPERIDINE (D11, 98%).
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine. Source: Aaron Chemistry & UnaveraChemLab.
  • Standard Personal Protective Equipment.
  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Source: SciSpace.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Source: UNC Policies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.